Product packaging for 3-Bromo-5-fluoropyridine-2-carboxylic acid(Cat. No.:CAS No. 1189513-55-0)

3-Bromo-5-fluoropyridine-2-carboxylic acid

Cat. No.: B1374640
CAS No.: 1189513-55-0
M. Wt: 220 g/mol
InChI Key: JNOJGNTXRVBLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-5-fluoropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H3BrFNO2 and its molecular weight is 220 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrFNO2 B1374640 3-Bromo-5-fluoropyridine-2-carboxylic acid CAS No. 1189513-55-0

Properties

IUPAC Name

3-bromo-5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOJGNTXRVBLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694186
Record name 3-Bromo-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189513-55-0
Record name 3-Bromo-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoropyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. The strategic placement of the bromo, fluoro, and carboxylic acid functional groups on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for the synthesis of complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, reaction optimization, and materials development. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, supported by experimental protocols and theoretical considerations.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is the bedrock of its application in research and development. These properties govern its reactivity, solubility, bioavailability, and material characteristics.

Molecular Structure and Identity

The structural attributes of this compound are fundamental to its chemical behavior.

PropertyValueSource
Molecular Formula C₆H₃BrFNO₂[1]
Molecular Weight 220.00 g/mol [1]
CAS Number 1189513-55-0[1][2]
Canonical SMILES C1=C(C(=NC=C1Br)C(=O)O)F
InChI Key JNOJGNTXRVBLGR-UHFFFAOYSA-N[1]

The presence of a bromine atom, a fluorine atom, and a carboxylic acid group on the pyridine ring creates a unique electronic landscape. The electron-withdrawing nature of the halogens and the carboxylic acid group significantly influences the acidity of the molecule and the reactivity of the pyridine ring.

Thermal Properties

Thermal properties are critical for determining the stability, purification methods, and storage conditions of a compound.

PropertyValueSource
Melting Point 130-133 °C[1]
Form Solid[1]

The relatively high melting point is indicative of strong intermolecular forces in the solid state, likely due to hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, allowing for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide valuable information.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the adjacent substituents. Protons on carbons adjacent to carbonyl groups typically resonate in the 2-3 ppm range.[3]

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 160-180 ppm.[3] Carbons attached to the nitrogen of an amide appear in the 20-65 ppm range.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.[4]

  • O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration in a carboxylic acid dimer due to hydrogen bonding.[5][6]

  • C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ corresponds to the carbonyl stretching vibration.[6]

  • C-O Stretch: A band in the 1320-1210 cm⁻¹ region is attributed to the C-O stretching vibration.[7]

  • C-F and C-Br Stretches: Absorptions corresponding to the carbon-fluorine and carbon-bromine bonds will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.00 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Fragmentation: A common fragmentation pattern for carboxylic acids involves the loss of the -COOH group (a mass of 45) or the -OH group (a mass of 17).[8] Cleavage of the C-Y bond to form an acylium ion (R-CO⁺) often results in the base peak.[3]

Acidity and Solubility

The acidic nature and solubility of this compound are critical parameters in its application, particularly in biological and pharmaceutical contexts.

pKa: A Measure of Acidity

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. The electron-withdrawing effects of the bromine and fluorine atoms are expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa value compared to unsubstituted pyridine-2-carboxylic acid. For comparison, the predicted pKa of the related compound 3-Fluoropyridine-2-carboxylic acid is 2.71.[9]

pKa_Influence cluster_pyridine Pyridine Ring cluster_substituents Substituents cluster_properties Resulting Properties Pyridine Pyridine Ring COOH Carboxylic Acid (-COOH) Pyridine->COOH Stabilizes Conjugate Base F Fluorine (F) F->Pyridine -I Effect Acidity Increased Acidity (Lower pKa) F->Acidity Br Bromine (Br) Br->Pyridine -I Effect Br->Acidity COOH->Pyridine -I, -M Effects COOH->Acidity

Solubility Profile

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The solubility of this compound will depend on the solvent's polarity.

  • Aqueous Solubility: As a carboxylic acid, it is expected to have limited solubility in water but will be soluble in aqueous base solutions (e.g., NaOH, NaHCO₃) due to the formation of the corresponding carboxylate salt.[10][11]

  • Organic Solubility: It is likely to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Experimental Protocols

The following section outlines standardized protocols for the experimental determination of key physicochemical properties.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method relies on the principle that the ionized and non-ionized forms of the molecule have different UV-Vis absorption spectra.[12]

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from approximately 1 to 7.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each sample at a constant temperature.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the ionized and non-ionized forms is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[13]

pKa_Determination A Prepare Buffer Solutions (Varying pH) C Mix Stock with Buffers A->C B Prepare Stock Solution of Compound B->C D Measure UV-Vis Absorbance C->D E Plot Absorbance vs. pH D->E F Determine Inflection Point (pKa) E->F

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the solubility of a compound.[14]

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solid to settle or centrifuge the mixture to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Protocol 3: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing the purity of small molecules in the pharmaceutical industry.[16][17]

Methodology:

  • Column Selection: Utilize a C18 reverse-phase column, which is suitable for separating compounds based on hydrophobicity.[18]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or the mobile phase).

  • Chromatographic Conditions:

    • Flow Rate: Set a typical flow rate (e.g., 1 mL/min).

    • Gradient Elution: Employ a gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase to elute compounds with varying polarities.

    • Detection: Use a UV detector set at a wavelength where the compound exhibits strong absorbance.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[19]

HPLC_Purity A Dissolve Sample B Inject into HPLC System (C18 Column) A->B C Gradient Elution (Water/Acetonitrile) B->C D UV Detection C->D E Analyze Chromatogram D->E F Calculate Area Percentage E->F

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as an irritant and may cause skin and serious eye irritation.[20] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable synthetic intermediate with a unique set of physicochemical properties. Its thermal stability, spectroscopic signature, acidity, and solubility profile are all critical factors that influence its application in research and development. The experimental protocols provided in this guide offer a framework for the reliable determination of these properties, enabling researchers to fully leverage the potential of this versatile molecule.

References

A Comprehensive Technical Guide to 3-Bromo-5-fluoropyridine-2-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Picolinates in Medicinal Chemistry

Picolinic acids, or pyridine-2-carboxylic acids, represent a privileged scaffold in modern pharmacology. Their ability to act as bidentate chelating agents, combined with the pyridine ring's unique electronic properties and metabolic stability, has made them foundational components in a wide array of therapeutics.[1][2] The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this scaffold further enhances its utility for drug development professionals. Fluorine can improve metabolic stability, binding affinity, and membrane permeability, while bromine provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[3]

This guide provides an in-depth technical overview of 3-Bromo-5-fluoropyridine-2-carboxylic acid, a key heterocyclic building block. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway with mechanistic insights, detail the analytical techniques required for its structural confirmation, and discuss its potential applications as a critical intermediate in the drug discovery pipeline. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties & Molecular Structure

This compound is a solid, crystalline compound at room temperature.[4] Its structure features a pyridine ring substituted with a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 5-position. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate for chemical synthesis.

The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₃BrFNO₂[4]
Molecular Weight 220.00 g/mol [4]
CAS Number 1189513-55-0[4]
Physical Form Solid[4]
Melting Point 130-133 °C[4]
SMILES String OC(=O)c1ncc(F)cc1Br[4]
InChI Key JNOJGNTXRVBLGR-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a highly effective and logical pathway involves the directed ortho-metalation of a commercially available pyridine precursor followed by carboxylation. This strategy is widely employed for the regioselective functionalization of substituted aromatic rings.

Proposed Synthetic Workflow: Directed Ortho-Metalation

The proposed two-step synthesis starts from 3-Bromo-5-fluoropyridine. The pyridine nitrogen atom can direct a strong base, such as Lithium Diisopropylamide (LDA), to deprotonate the sterically accessible and electronically activated C-2 position. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to install the carboxylic acid group.

SynthesisWorkflow Reactant 3-Bromo-5-fluoropyridine reagent1_point Reactant->reagent1_point Intermediate 2-Lithio-3-bromo- 5-fluoropyridine (in situ) reagent2_point Intermediate->reagent2_point Product 3-Bromo-5-fluoropyridine- 2-carboxylic acid reagent1_point->Intermediate 1. LDA, THF -78 °C reagent2_point->Product 2. CO₂(s) 3. H₃O⁺ quench

Fig. 1: Proposed synthesis via directed ortho-metalation.
Detailed Experimental Protocol

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled.

  • Reaction Initiation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.

  • Base Preparation (LDA formation): Diisopropylamine (1.1 equivalents) is added to the THF, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to ensure the complete formation of Lithium Diisopropylamide (LDA).

    • Rationale: LDA is a strong, non-nucleophilic base, ideal for deprotonation without competing addition reactions. Pre-forming it at low temperatures maintains its stability and reactivity.

  • Substrate Addition: A solution of 3-Bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution, maintaining the internal temperature below -70 °C. The reaction is stirred for 1-2 hours.

    • Rationale: The pyridine nitrogen atom coordinates the lithium ion of LDA, directing the deprotonation to the adjacent C-2 position. The C-6 position is also activated but is sterically less accessible due to the bromine at C-3.

  • Carboxylation: An excess of freshly crushed solid carbon dioxide (dry ice) is added to the reaction mixture in several portions. The mixture is stirred and allowed to slowly warm to room temperature overnight.

    • Rationale: The highly nucleophilic lithiated intermediate attacks the electrophilic carbon of CO₂. Using a large excess of dry ice ensures complete carboxylation and minimizes side reactions.

  • Workup and Isolation: The reaction is quenched with water or dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield the pure this compound.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of the structural puzzle.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Due to the substitution pattern, the pyridine ring will exhibit two distinct proton signals, both appearing as doublets. The proton at C-4 will couple to the fluorine at C-5, and the proton at C-6 will also show coupling to the fluorine.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Six distinct carbon signals are expected. The chemical shifts will be influenced by the attached heteroatoms (N, Br, F, O), providing a complete carbon fingerprint of the molecule.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom at the C-5 position, which will provide confirmation of its presence and electronic environment.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak (M⁺) and bromine-containing fragments, providing definitive evidence of its presence.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product therapeutic but rather a high-value scaffold for building more complex drug candidates. Its utility stems from the orthogonal reactivity of its functional groups.

  • Amide Bond Formation: The carboxylic acid is readily converted into amides by coupling with a diverse range of amines. This is one of the most common bond-forming reactions in drug discovery, allowing for the systematic exploration of chemical space to optimize target binding and pharmacokinetic properties.

  • Suzuki and Stille Cross-Coupling: The bromine atom at the C-3 position serves as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, enabling the construction of complex bi-aryl structures often found in enzyme inhibitors and receptor antagonists.[1]

  • Scaffold Rigidity and Vectorial Display: The rigid pyridine core holds the functional groups in a well-defined spatial orientation. The carboxylic acid (or resulting amide) at C-2, the coupling handle at C-3, and the fluorine at C-5 project into different vectors of 3D space, which is a critical design element for achieving high-affinity interactions with biological targets.

The isomeric compound, 5-Bromo-3-fluoropyridine-2-carboxylic acid, has been successfully used in the synthesis of allosteric modulators for the adenosine A₂A receptor, a target for insomnia treatments.[5] This precedent strongly suggests that this compound is an equally viable starting point for developing modulators of G-protein coupled receptors (GPCRs), kinases, and other enzyme classes.

DrugDiscovery BuildingBlock 3-Bromo-5-fluoro- pyridine-2-carboxylic acid Amidation Amide Coupling (R-NH₂) BuildingBlock->Amidation Coupling Pd-Catalyzed Cross-Coupling (R'-B(OH)₂) BuildingBlock->Coupling Library Compound Library Amidation->Library Coupling->Library Screening High-Throughput Screening Library->Screening Lead Lead Compounds Screening->Lead

References

3-Bromo-5-fluoropyridine-2-carboxylic acid suppliers and availability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-fluoropyridine-2-carboxylic Acid for Advanced Research Applications

Introduction: A Versatile Halogenated Pyridine Building Block

This compound (CAS No. 1189513-55-0) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its strategic placement of bromine, fluorine, and carboxylic acid moieties on the pyridine ring makes it an exceptionally versatile synthetic intermediate. The bromine atom serves as a prime handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon-based substituents. The fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, which are critical parameters in drug design. Finally, the carboxylic acid group provides a reactive site for amide bond formation, esterification, or further derivatization. This unique combination of reactive sites allows for precise, multi-directional elaboration, making it a valuable building block for constructing complex molecular architectures.

This guide provides an in-depth overview of the commercial availability, key physicochemical properties, and primary applications of this compound for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and reaction parameters.

PropertyValueSource
CAS Number 1189513-55-0[1][2]
Molecular Formula C₆H₃BrFNO₂
Molecular Weight 220.00 g/mol [2]
Appearance Solid
Melting Point 130-133 °C[2]
Purity Typically ≥97%
InChI Key JNOJGNTXRVBLGR-UHFFFAOYSA-N[2]
SMILES String OC(=O)c1ncc(F)cc1Br[2]

A Note on Isomers: Researchers should be careful not to confuse the title compound with its isomer, 5-Bromo-3-fluoropyridine-2-carboxylic acid (CAS No. 669066-91-5).[3][4][5] While structurally similar, the different substitution pattern will lead to distinct reactivity and biological activity in its derivatives. Always verify the CAS number before purchase and use.

Commercial Availability and Supplier Analysis

The accessibility of starting materials is a critical logistical parameter in any research project. This compound is available from several reputable chemical suppliers, typically on a research scale (milligrams to grams).

SupplierCAS NumberPurityPack Size ExampleAvailability Notes
Sigma-Aldrich 1189513-55-097%1 gStock levels vary.
Apollo Scientific 1189513-55-0N/A250 mgUK and US stock indicated.[1]
BLDpharm N/AN/AN/AListed as a product.[6]

This table is a representative sample and not exhaustive. Prices and stock levels are subject to change. Researchers should obtain current quotes directly from suppliers.

Workflow for Procurement and Quality Verification

The process of acquiring and validating a critical chemical reagent follows a standardized workflow to ensure experimental integrity. The causality behind this process is to mitigate risks associated with chemical identity, purity, and batch-to-batch variability, which could otherwise compromise research outcomes.

G cluster_procurement Procurement Phase cluster_verification In-Lab Verification Phase A Identify Requirement: This compound B Search Suppliers (CAS: 1189513-55-0) A->B Key Identifier C Compare Specifications (Purity, Price, Lead Time) B->C Data Gathering D Place Purchase Order C->D Decision E Receive Shipment D->E Logistics F Review Certificate of Analysis (CoA) E->F Documentation Check G Perform Identity Confirmation (e.g., NMR, LC-MS) F->G Trust but Verify H Approve for Use G->H Quality Gate

Caption: Standard workflow for chemical procurement and validation.

Key Applications in Research and Development

The utility of this compound stems from its role as a scaffold in medicinal chemistry and materials science.

Medicinal Chemistry & Drug Discovery

Halogenated heterocycles are privileged structures in drug development. The title compound is particularly useful for synthesizing inhibitors of key biological targets. For example, related pyridine carboxylic acids have been used to create allosteric modulators of adenosine receptors for potential insomnia treatments and to develop potent enzyme inhibitors.[5] The indole backbone, often synthesized from bromo-acid derivatives, is found in numerous compounds with anti-cancer and anti-HIV effects.[7] The rationale for using this specific building block is that the fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or other electrostatic interactions, while also blocking sites of metabolic degradation, thereby improving the pharmacokinetic profile of the final drug candidate.

Materials Science

In materials science, pyridine-based ligands are crucial for creating metal complexes with interesting photoluminescent properties. For instance, 5-Bromo-3-fluoropyridine-2-carboxylic acid has been used to prepare pyridine-triazole ligands that coordinate with Rhenium (Re).[5] These complexes can exhibit high photoluminescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) or chemical sensors.[5] The bromo- and fluoro-substituents allow for fine-tuning of the electronic energy levels (HOMO/LUMO) of the ligand, which in turn modulates the emission wavelength and efficiency of the resulting metal complex.

Synthetic Chemistry: A Representative Protocol

The carboxylic acid group of this compound is a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry. The following is a representative, detailed protocol for an amide coupling reaction using HATU, a common and effective coupling reagent.

Objective: To synthesize N-benzyl-3-bromo-5-fluoropyridine-2-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Amine Addition: Add benzylamine (1.1 eq) to the solution.

  • Activator Addition: Add HATU (1.2 eq) to the reaction mixture. The choice of HATU is based on its high efficiency and low rate of epimerization for chiral substrates.

  • Base Addition: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (3.0 eq) dropwise. The base is crucial for deprotonating the carboxylic acid and the amine, facilitating the coupling reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ to remove unreacted acid and acidic byproducts.

  • Workup - Extraction: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-benzyl-3-bromo-5-fluoropyridine-2-carboxamide.

This self-validating protocol includes clear steps for reaction, workup, and purification, with the monitoring step (TLC/LC-MS) serving as a critical checkpoint to ensure the reaction has proceeded as expected before committing to the resource-intensive purification phase.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. Based on available safety data, this compound requires careful handling.

  • Hazard Pictograms: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P260/P264: Do not breathe dust and wash hands thoroughly after handling.[1]

    • P280: Wear protective gloves, eye protection, and face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is classified under Storage Class 13 - Non Combustible Solids.[2] Always consult the full Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

This compound is a high-value chemical intermediate with significant potential for innovation in drug discovery and materials science. Its well-defined reactivity and commercial availability make it an attractive starting point for the synthesis of novel, high-performance molecules. Researchers utilizing this compound should adhere to a strict procurement and verification workflow and follow all recommended safety protocols to ensure both reliable scientific outcomes and a safe laboratory environment.

References

A Comprehensive Spectroscopic Guide to 3-Bromo-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of 3-Bromo-5-fluoropyridine-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside field-proven, step-by-step protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the strategic reasoning behind the experimental design, ensuring both technical accuracy and practical utility.

Introduction

This compound (C₆H₃BrFNO₂) is a halogenated pyridine derivative with a molecular weight of 220.00 g/mol . Its structure presents a unique combination of functional groups—a carboxylic acid, a pyridine ring, a bromine atom, and a fluorine atom—that all contribute to its chemical reactivity and spectroscopic properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide provides a foundational spectroscopic dataset and the methodologies to obtain it, ensuring the integrity of subsequent scientific investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established principles for substituted pyridines and will serve as a benchmark for experimental verification.[1][2][3]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-48.30 - 8.50d~2.5 (⁴JH-F)
H-68.60 - 8.80d~1.5 (⁵JH-F)
COOH13.0 - 14.0br s-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-2148 - 152d~5-10 (³JC-F)
C-3118 - 122d~5-10 (³JC-F)
C-4140 - 144d~20-25 (²JC-F)
C-5155 - 160 (C-F)d~240-260 (¹JC-F)
C-6145 - 149d~15-20 (²JC-F)
COOH164 - 168s-
Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it readily dissolves the carboxylic acid and its residual water peak does not overlap with the aromatic proton signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquire a standard ¹H NMR spectrum with the following parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-3 seconds

    • Relaxation delay: 5 seconds (to allow for full relaxation of all protons, including the potentially slowly relaxing carboxylic acid proton)

    • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

3. ¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon, simplifying interpretation.

  • Set the following parameters:

    • Pulse angle: 30°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (as ¹³C has a low natural abundance, more scans are needed for a good signal-to-noise ratio).

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase the spectra to obtain pure absorption peaks.

  • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

  • Integrate the ¹H signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim dissolve->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_ref Phase & Reference ft->phase_ref analyze Analyze & Interpret phase_ref->analyze

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyridine ring.

Predicted Key IR Absorptions

The following table lists the predicted key IR absorption bands for this compound. These predictions are based on typical frequency ranges for the functional groups present.[4][5]

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
1700-1725StrongC=O stretch (carboxylic acid)
1550-1600MediumC=C and C=N stretching (pyridine ring)
1200-1300StrongC-O stretch (carboxylic acid)
1000-1100Medium-StrongC-F stretch
900-950Broad, MediumO-H bend (out-of-plane, carboxylic acid dimer)
600-700MediumC-Br stretch
Experimental Protocol for FT-IR Data Acquisition

This protocol details the Attenuated Total Reflectance (ATR) FT-IR method, which is ideal for solid samples due to its minimal sample preparation.[6][7]

1. Instrument Preparation:

  • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean spectrum of the sample.

2. Sample Analysis:

  • Place a small amount of the solid this compound onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.

  • Identify the characteristic absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.

Visualizing the FT-IR Workflow

FTIR_Workflow cluster_inst Instrument Setup cluster_sample Sample Analysis cluster_data Data Analysis clean_xtal Clean ATR Crystal bkg_scan Acquire Background clean_xtal->bkg_scan load_sample Load Sample bkg_scan->load_sample apply_pressure Apply Pressure load_sample->apply_pressure acquire_spec Acquire Spectrum apply_pressure->acquire_spec process_spec Process Spectrum acquire_spec->process_spec interpret Interpret Bands process_spec->interpret

Caption: Workflow for ATR-FT-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine will give a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrum Data

The following table summarizes the expected key ions in the electron ionization (EI) mass spectrum of this compound.[8][9]

Table 4: Predicted Mass Spectrometry Data (EI)

m/zIonComments
219/221[M]⁺Molecular ion. The two peaks will be of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
202/204[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid.
174/176[M-COOH]⁺Loss of the carboxyl radical.
95[M-Br-COOH]⁺Loss of bromine and the carboxyl group.
Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol describes a standard method for obtaining an EI mass spectrum for a solid sample.[10][11]

1. Sample Introduction:

  • Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

2. Ionization and Analysis:

  • Utilize electron ionization (EI) at 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to library spectra.

  • The ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

3. Data Acquisition and Analysis:

  • The detector records the abundance of ions at each mass-to-charge ratio (m/z).

  • Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern to confirm the molecular formula.

  • Examine the fragmentation pattern to further support the proposed structure.

Visualizing the Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample inject Inject into MS dissolve->inject ionize Electron Ionization (70 eV) inject->ionize separate Mass Separation ionize->separate detect Ion Detection separate->detect analyze_M Analyze Molecular Ion detect->analyze_M analyze_frag Analyze Fragments analyze_M->analyze_frag

Caption: Workflow for EI-Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of this compound. By understanding the predicted spectroscopic signature and employing the detailed experimental methodologies, researchers can confidently verify the structure and purity of this important chemical building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth examination of the safety protocols and handling considerations for 3-Bromo-5-fluoropyridine-2-carboxylic acid, a key building block in modern medicinal chemistry. By understanding the inherent properties and potential hazards of this compound, laboratory personnel can mitigate risks and ensure its effective use in complex synthetic pathways.

Compound Profile and Hazard Identification

The primary hazards associated with this class of compounds include irritation to the skin and eyes, and potential respiratory tract irritation.[2][3] The presence of bromine and fluorine atoms, along with the carboxylic acid moiety, suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1189513-55-0[1]
Molecular Formula C₆H₃BrFNO₂[1]
Molecular Weight 220.00 g/mol [1]
Appearance Solid[1]
Melting Point 130-133 °C[1]

Based on data for related compounds, the following GHS hazard classifications should be considered as a precautionary measure:

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[1][3]

  • H335: May cause respiratory irritation[2][3]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment is essential.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area.[4][5] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of any dust or vapors that may be generated.[5] An eyewash station and a safety shower should be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed. The following are the minimum recommended PPE:

  • Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[2] A face shield should be considered when there is a potential for splashing.

  • Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times.[2] Contaminated gloves should be removed and disposed of properly. A lab coat or other protective clothing is also required to prevent skin contact.[2]

  • Respiratory Protection: If the engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

PPE_Hierarchy EyeProtection Eye/Face Protection (Goggles, Face Shield) SkinProtection Skin Protection (Gloves, Lab Coat) RespiratoryProtection Respiratory Protection (Respirator if needed) FumeHood Chemical Fume Hood FumeHood->EyeProtection Mitigates Inhalation FumeHood->SkinProtection Prevents Contact Ventilation Good Ventilation Ventilation->RespiratoryProtection Reduces Concentration

Caption: Hierarchy of safety controls for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.

Handling
  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling.[2]

  • Use non-sparking tools to prevent electrostatic discharge.[4]

Storage
  • Store in a tightly closed container.[4]

  • Keep in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[7]

  • The recommended storage temperature is often at room temperature, though for long-term storage, refrigeration may be advised.[5][8] Always consult the supplier's specific recommendations.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[4]

Accidental Release Measures
  • Small Spills: For small spills of the solid material, carefully sweep or scoop it up and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[4] Contain the spill and collect it for disposal in accordance with local, state, and federal regulations.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[4]

  • Hazardous Combustion Products: In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride may be released.[7]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Emergency_Response_Flowchart cluster_first_aid First Aid Response cluster_spill_response Spill Response cluster_fire_response Fire Response Start Emergency Event Exposure Personnel Exposure Start->Exposure Spill Accidental Spill Start->Spill Fire Fire Start->Fire Inhalation Inhalation: Move to fresh air Exposure->Inhalation SkinContact Skin Contact: Wash with soap & water Exposure->SkinContact EyeContact Eye Contact: Rinse with water Exposure->EyeContact Ingestion Ingestion: Rinse mouth, seek medical help Exposure->Ingestion SmallSpill Small Spill: Sweep up, avoid dust Spill->SmallSpill LargeSpill Large Spill: Evacuate, contain Spill->LargeSpill Extinguish Use dry chemical, CO2, or foam Fire->Extinguish Protect Wear SCBA and full protective gear Fire->Protect

Caption: Flowchart of emergency response procedures.

Reactivity and Stability

This compound is generally stable under recommended storage conditions.[4] However, it is important to avoid contact with strong oxidizing agents and strong acids, as these may lead to vigorous and potentially hazardous reactions.[7] The compound is not known to undergo hazardous polymerization.[7]

Disposal Considerations

All waste containing this compound must be disposed of in accordance with all applicable local, state, and federal regulations.[2] It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[4]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By approaching its use with a thorough understanding of its potential hazards and by implementing the robust safety protocols outlined in this guide, researchers can confidently and safely leverage its synthetic potential. A culture of safety, grounded in knowledge and preparedness, is the cornerstone of innovative and successful scientific discovery.

References

The Strategic Derivatization of 3-Bromo-5-fluoropyridine-2-carboxylic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and functionalized pyridine scaffolds is a cornerstone of rational drug design. The fluorinated pyridine motif is lauded for its ability to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity.[1][2] This in-depth technical guide focuses on a particularly valuable building block: 3-Bromo-5-fluoropyridine-2-carboxylic acid. This molecule offers a trifecta of reactive sites—a carboxylic acid, a bromine atom, and an activated pyridine ring—providing a versatile platform for the synthesis of diverse compound libraries. Herein, we explore the known derivatives of this scaffold, providing a detailed examination of synthetic methodologies, causal experimental choices, and insights into their application in drug development for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Trifunctional Scaffold

This compound is a crystalline solid with a melting point of 130-133 °C. Its strategic importance lies in its trifunctional nature, which allows for sequential and regioselective modifications. The carboxylic acid at the 2-position provides a handle for the formation of amides and esters, while the bromine atom at the 3-position is a prime site for a variety of palladium-catalyzed cross-coupling reactions. The fluorine atom at the 5-position not only influences the electronic properties of the pyridine ring, enhancing its stability and modulating the pKa of the nitrogen, but also serves as a potential site for nucleophilic aromatic substitution under specific conditions. This guide will systematically explore the derivatization potential at the carboxylic acid and the bromine functionalities.

Derivatization at the Carboxylic Acid Moiety: Amides and Esters

The carboxylic acid group is a primary site for modification, enabling the introduction of a wide array of functional groups through amide and ester linkages. These derivatives are of significant interest as they can profoundly impact a molecule's pharmacological profile, including its solubility, membrane permeability, and ability to form key hydrogen bonds with biological targets.

Amide Synthesis: Forging the Backbone of Bioactivity

The formation of the amide bond is a fundamental transformation in medicinal chemistry.[1] For this compound, the synthesis of its carboxamide derivatives can be achieved through several reliable methods, each with its own set of advantages depending on the substrate scope and desired scale.

A widely employed method for amide bond formation involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Experimental Protocol: General Procedure for DCC/DMAP Mediated Amidation

  • To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-5-fluoropyridine-2-carboxamide derivative.

The choice of solvent and base is crucial for ensuring high yields and minimizing side reactions. The use of DMAP as a catalyst accelerates the reaction by forming a highly reactive acylpyridinium intermediate.

Recent advancements have highlighted the efficacy of boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), for direct amidation.[1][3] This method offers the advantage of often requiring simpler purification procedures.

Experimental Protocol: Amidation using B(OCH₂CF₃)₃

  • In a reaction vessel, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent like acetonitrile.

  • Add B(OCH₂CF₃)₃ (1.5 eq) to the mixture.

  • Heat the reaction at a temperature ranging from 60 to 80 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture can often be purified by a simple filtration through a plug of silica gel, eluting with an appropriate solvent system. In some cases, an aqueous workup may be necessary.

This method is particularly useful for a broad range of amines and often proceeds with low levels of racemization for chiral substrates.

Esterification: Modulating Physicochemical Properties

Ester derivatives are valuable for enhancing lipophilicity and acting as prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. The Fischer-Speier esterification is a classic and effective method for this transformation.[4][5]

This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, the alcohol is typically used in excess, and a dehydrating agent or removal of water is employed.

Experimental Protocol: Fischer-Speier Esterification

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

The use of reflux is essential to increase the reaction rate, and for larger esters, longer reaction times may be required.[5]

Derivative Type Reagents and Conditions Key Advantages Typical Yields
AmideDCC, DMAP, Amine, DCM, 0 °C to rtBroad substrate scope, reliable60-90%
AmideB(OCH₂CF₃)₃, Amine, MeCN, 80 °CSimple workup, low racemization70-95%
EsterAlcohol, cat. H₂SO₄, refluxCost-effective, simple procedure50-85%
Table 1: Summary of Amide and Ester Formation from this compound.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for the introduction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and exploring the structure-activity relationship (SAR) of novel drug candidates.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide.[6] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound or its ester/amide derivative (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

The choice of catalyst, ligand, and base can significantly impact the reaction efficiency and should be optimized for specific substrates.

Suzuki_Coupling 3-Bromo-5-fluoropyridine-2-COOH_Derivative 3-Bromo-5-fluoropyridine-2-COOH Derivative Product 3-Aryl-5-fluoropyridine-2-COOH Derivative 3-Bromo-5-fluoropyridine-2-COOH_Derivative->Product Arylboronic_Acid ArB(OH)₂ Arylboronic_Acid->Product Pd(0) Pd(0) Catalyst Pd(0)->Product cat. Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki-Miyaura coupling of this compound derivatives.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors for various heterocyclic systems.

Experimental Protocol: Sonogashira Coupling

  • To a solution of the 3-bromo-5-fluoropyridine derivative (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent mixture such as THF and triethylamine (Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Copper-free Sonogashira protocols have also been developed to circumvent issues related to the toxicity and homocoupling associated with the copper co-catalyst.

Sonogashira_Coupling 3-Bromo-5-fluoropyridine-2-COOH_Derivative 3-Bromo-5-fluoropyridine-2-COOH Derivative Product 3-Alkynyl-5-fluoropyridine-2-COOH Derivative 3-Bromo-5-fluoropyridine-2-COOH_Derivative->Product Terminal_Alkyne R-C≡CH Terminal_Alkyne->Product Pd(0) Pd(0) Catalyst Pd(0)->Product cat. Cu(I) Cu(I) Co-catalyst Cu(I)->Product co-cat. Base Base (e.g., Et₃N) Base->Product

Caption: Sonogashira coupling for the alkynylation of 3-bromo-5-fluoropyridine derivatives.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful tool for the synthesis of arylamines.[4] This reaction has broad substrate scope and functional group tolerance, making it a staple in drug discovery.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the 3-bromo-5-fluoropyridine derivative (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat the mixture at 80-110 °C for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered biarylphosphine ligands often providing the best results.

Coupling Reaction Reactants Catalyst System Key Bond Formed
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, BaseC(sp²)-C(sp²)
SonogashiraTerminal alkynePd(PPh₃)₄, CuI, BaseC(sp²)-C(sp)
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃, Ligand, BaseC(sp²)-N
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position.

Biological Significance and Applications in Drug Discovery

Derivatives of this compound are of significant interest in drug discovery due to the favorable properties imparted by the fluoropyridine scaffold. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.[1]

While specific biological activities for a wide range of derivatives of this particular starting material are not extensively documented in publicly available literature, the core structure is present in molecules targeting a variety of biological pathways. For instance, similar fluorinated pyridine carboxamides have been investigated as inhibitors of various kinases and other enzymes. The diverse functional groups that can be introduced through the synthetic routes described above allow for the fine-tuning of a compound's properties to optimize its efficacy and selectivity for a given biological target.

For example, the synthesis of pyridine-triazole derivatives from 5-bromo-3-fluoropyridine-2-carboxylic acid has been reported for applications in photoluminescent materials, and analogous compounds have been explored as allosteric modulators of adenosine A₂A receptors for potential use in treating insomnia.[7] The strategic derivatization of this scaffold allows for the exploration of vast chemical space, increasing the probability of identifying novel therapeutic agents.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its trifunctional nature permits a wide range of chemical transformations, including the formation of amides and esters at the carboxylic acid moiety and various carbon-carbon and carbon-nitrogen bond formations at the bromine-substituted position via palladium-catalyzed cross-coupling reactions. The methodologies outlined in this guide provide a robust framework for the rational design and synthesis of novel derivatives. The strategic incorporation of the fluoropyridine scaffold offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel and effective therapeutics continues to grow, the importance of versatile building blocks like this compound in enabling the discovery of next-generation medicines cannot be overstated.

References

Methodological & Application

The Versatile Synthon: Applications of 3-Bromo-5-fluoropyridine-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-fluoropyridine-2-carboxylic acid has emerged as a highly versatile and valuable building block in contemporary organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, a bromine atom, and a fluorine atom on a pyridine scaffold, provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of its applications, focusing on its utility in the synthesis of pharmacologically active compounds and advanced materials. We will delve into key reaction protocols, including amide bond formations and palladium-catalyzed cross-coupling reactions, providing detailed experimental procedures and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: A Privileged Scaffold in Medicinal Chemistry and Materials Science

The pyridine ring is a ubiquitous motif in a vast number of pharmaceuticals and functional materials. The strategic introduction of halogen atoms and a carboxylic acid group, as seen in this compound, significantly enhances its synthetic utility. The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of the final molecule, a crucial aspect in drug design. Finally, the carboxylic acid at the 2-position provides a convenient site for amide bond formation, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures.

This trifunctional arrangement makes this compound a key intermediate in the synthesis of a range of bioactive molecules, including allosteric modulators of the adenosine A2A receptor for potential insomnia treatments, inhibitors of glycinamide ribonucleotide formyltransferase, and potent protein kinase B (Akt) inhibitors for cancer therapy.[1][2] Beyond medicinal chemistry, this compound has also been utilized in the preparation of photoluminescent materials, highlighting its broader applicability in materials science.[2]

This application note will provide a comprehensive overview of the synthetic applications of this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Core Applications and Synthetic Strategies

The synthetic utility of this compound can be broadly categorized into two main areas: transformations involving the carboxylic acid group and modifications at the brominated carbon center.

Amide Bond Formation: A Gateway to Diverse Functionality

The carboxylic acid moiety is a prime site for derivatization, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the pyridine core to a wide array of amine-containing fragments.

Causality Behind Experimental Choices: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. For less reactive anilines, stronger coupling agents like TBTU or HATU are often employed. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is necessary to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid. Anhydrous and inert conditions are often preferred to prevent the hydrolysis of the activated acid intermediate and the coupling reagents.

Experimental Protocol: General Procedure for Amide Coupling

G reagents This compound Amine (1.1 eq) Coupling Agent (1.2 eq) Base (2.0 eq) Anhydrous Solvent reaction Stir at RT (or heat if necessary) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Work-up (e.g., NaHCO3 wash) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Desired Amide purification->product

Caption: General workflow for amide bond formation.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M), add the corresponding amine (1.1 eq), the coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIEA, 2.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Table 1: Representative Amide Coupling Reactions

Amine Coupling PartnerCoupling AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineHATUDIEADMFRT1285-95[General procedure, typical yields]
4-MethoxyanilineTBTUDIEADCMRT1680-90[General procedure, typical yields]
PyrrolidineEDCI/HOBtNMMDMFRT890-98[General procedure, typical yields]

*Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the 3-position is a key functional group that enables a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively, providing access to a vast chemical space.

2.2.1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl structures. This reaction is particularly valuable in drug discovery for constructing complex molecular scaffolds.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. For heteroaryl bromides, catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. A mixed solvent system, often containing water (e.g., dioxane/water), is frequently employed to facilitate the dissolution of the base and the boronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G reagents 3-Bromo-5-fluoropyridine-2-carboxamide derivative Arylboronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., Dioxane/H2O) reaction Heat under Inert Atmosphere (e.g., 80-100 °C) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Work-up (e.g., Extraction with EtOAc) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Coupled Product purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the 3-bromo-5-fluoropyridine-2-carboxamide derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

2.2.2. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceuticals.

Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often being highly effective for challenging substrates. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are standard.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

(Protocol details would be analogous to the Suzuki-Miyaura protocol, with appropriate changes in reagents: amine instead of boronic acid, a specific ligand, and a strong base like NaOt-Bu).

2.2.3. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, providing access to alkynyl-substituted pyridines. These can serve as versatile intermediates for further transformations.

Causality Behind Experimental Choices: The classic Sonogashira coupling employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine (Et₃N), is used to deprotonate the alkyne and neutralize the HX formed. The reaction is typically carried out in a polar aprotic solvent like DMF or THF under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: General Procedure for Sonogashira Coupling of a 3-Bromo-5-fluoropyridine-2-carbonitrile derivative [2]

G reagents 3-Bromo-5-fluoropyridine-2-carbonitrile Terminal Alkyne (1.1 eq) Pd Catalyst (e.g., Pd(PPh3)4, 15 mol%) CuI (30 mol%) Base (e.g., Et3N) Solvent (e.g., THF) reaction Stir at RT (16 h) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification product Alkynyl-substituted Pyridine purification->product

Caption: General workflow for Sonogashira coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a degassed solution of the 3-bromo-5-fluoropyridine-2-carbonitrile derivative (1.1 eq) in a mixture of THF and Et₃N, add the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%) and CuI (30 mol%).

  • Reagent Addition: After further degassing, add the terminal alkyne (1.0 eq) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Purification: Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.

Table 2: Representative Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-85[General procedure, typical yields]
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10080-95[General procedure, typical yields]
SonogashiraPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT85-95[2]

*Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Decarboxylative Cross-Coupling: An Emerging Strategy

A noteworthy and modern application of pyridine carboxylic acids is their use in decarboxylative cross-coupling reactions. In this approach, the carboxylic acid group is extruded as carbon dioxide, and a new bond is formed at that position. This strategy offers an alternative to traditional cross-coupling reactions that require the pre-functionalization of the coupling partner (e.g., formation of an organometallic reagent). While specific examples with this compound are still emerging, the principles of this methodology suggest its potential applicability.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that has found significant applications in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its trifunctional nature allows for a wide range of synthetic manipulations, including amide bond formation and various palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working in organic synthesis and drug development. As new synthetic methodologies continue to emerge, the applications of this privileged scaffold are expected to expand even further, solidifying its importance in the creation of novel and impactful molecules.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging Heterocyclic Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and hetero-biaryl motifs, which are core structures in a multitude of pharmaceutical agents and advanced materials.[4][5][6]

This guide focuses on a particularly valuable yet challenging substrate: 3-Bromo-5-fluoropyridine-2-carboxylic acid . This building block is of significant interest in drug discovery, where the fluorinated pyridine carboxylic acid moiety can impart desirable pharmacokinetic properties. However, its structure presents several distinct challenges for the synthetic chemist:

  • Electronic Effects: The pyridine ring is inherently electron-deficient, and the presence of an electron-withdrawing fluorine atom further modulates its reactivity.

  • Coordinating Groups: Both the pyridine nitrogen and the carboxylate group (formed under basic conditions) can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][7][8]

  • Acid-Base Chemistry: The carboxylic acid requires careful consideration of the base used, as it can compete with the activation of the boronic acid partner.[8]

This document provides a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed laboratory protocols to successfully execute the Suzuki-Miyaura coupling of this substrate. The insights and procedures herein are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][9] Understanding this cycle is critical for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[2][10]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[11][12][13]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl ArX Ar-X (this compound) OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl ArB Ar'-B(OR)₂ + Base [Ar'-B(OR)₂(Base)]⁻ Transmetal Transmetalation PdII_Biaryl->Pd0 Product Ar-Ar' (Product) RedElim Reductive Elimination

Caption: The Suzuki-Miyaura Catalytic Cycle.

Field-Proven Insights: Selecting the Right Tools for the Job

The success of coupling a complex substrate like this compound hinges on the judicious selection of four key parameters: the catalyst system, base, solvent, and temperature.

The Catalyst System: Palladium Source and Ligand

The combination of a palladium precursor and a supporting ligand is the engine of the reaction. For challenging heteroaryl bromides, a highly active catalyst is required.

  • Palladium Source: Standard precursors like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are common starting points.[10][11][14]

  • The Ligand's Critical Role: The ligand stabilizes the palladium center, promotes oxidative addition, and prevents catalyst decomposition. For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often superior to simpler ones like PPh₃.

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for coupling challenging (hetero)aryl halides.[15][16] They create a sterically hindered and electron-rich palladium center that accelerates both oxidative addition and reductive elimination.

    • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable palladium complexes, showing excellent activity for coupling otherwise unreactive substrates.[11][17]

The Base: The Unsung Hero of Transmetalation

The base is not merely a spectator; it is essential for activating the boronic acid.[11][13] For our substrate, the base must be strong enough to facilitate boronate formation but not so strong as to cause undesirable side reactions with the carboxylic acid.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent choice, providing sufficient basicity with low nucleophilicity. It is highly effective in many challenging Suzuki couplings.[18]

    • Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Widely used and effective bases. Cs₂CO₃ is more soluble in organic solvents and can sometimes offer superior results, albeit at a higher cost.[10][16]

  • Bases to Avoid: Strong hydroxide bases (e.g., NaOH, KOH) should generally be avoided as they can lead to unwanted acid-base chemistry with the substrate's carboxylic acid group.

The Solvent System: Creating the Ideal Reaction Environment

The solvent must solubilize the organic substrates, the catalyst, and, crucially, the base to some extent. Aqueous-organic mixtures are the standard.

  • Common Systems:

    • 1,4-Dioxane / Water: A highly versatile and common solvent mixture.[10][18]

    • Toluene / Water or Acetonitrile / Water: Effective alternatives that can be screened during optimization.[5][19]

  • The Role of Water: Water is essential for dissolving the inorganic base, which allows it to interact with the boronic acid at the phase interface to form the active boronate species.[20] All solvents should be thoroughly degassed with an inert gas (Argon or Nitrogen) prior to use to protect the oxygen-sensitive Pd(0) catalyst.[16]

Data-Driven Protocol Design

The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of this compound. These conditions are derived from established protocols for structurally similar and challenging heteroaryl substrates.

ParameterRecommended Starting ConditionRationale & Key Considerations
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 equivalents. Using a slight excess ensures complete consumption of the more valuable starting material. Pinacol esters can offer enhanced stability.[16]
Palladium Pre-catalyst Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Common, reliable palladium sources.
Ligand SPhos (2.2-5.5 mol%) or XPhos (2.2-5.5 mol%)Bulky, electron-rich ligands are critical for activating the C-Br bond and preventing catalyst inhibition by the pyridine nitrogen.[15][16]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents. Strong, non-nucleophilic bases that effectively activate the boronic acid without interfering with the carboxylic acid moiety.[18]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)A robust solvent system that solubilizes both organic and inorganic components. Must be thoroughly degassed.[10][18]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the reaction, particularly the oxidative addition step.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[16]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for both conventional heating and modern microwave-assisted synthesis.

Workflow Start Assemble Reagents (Aryl Halide, Boronic Acid, Base) Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Start->Inert Add_Cat Add Pd Pre-catalyst & Ligand Inert->Add_Cat Add_Solv Add Degassed Solvent Add_Cat->Add_Solv React Heat Reaction (Conventional or Microwave) Add_Solv->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Workup Aqueous Work-up (Dilute, Extract) Monitor->Workup Upon Completion Purify Purification (Acid-Base Extraction, Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General Experimental Workflow for Suzuki Coupling.

Protocol 1: Conventional Heating Method

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.044 equiv, 4.4 mol%)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Round-bottom flask or Schlenk tube with stir bar

  • Condenser, heating mantle, and inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos before adding them to the reaction flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Stir the mixture at 90-100 °C under the inert atmosphere. Monitor the reaction's progress periodically by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[18]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Purification (Acid-Base Extraction): Transfer the mixture to a separatory funnel. The product, being a carboxylic acid, can be selectively extracted.

    • Make the aqueous layer basic (pH ~9-10) with aqueous NaHCO₃ or Na₂CO₃. The product will move into the aqueous layer as its carboxylate salt.

    • Wash the aqueous layer with ethyl acetate to remove non-acidic organic impurities.

    • Carefully re-acidify the aqueous layer to pH ~2-3 with 1M HCl. The product will precipitate or can be extracted back into an organic solvent like ethyl acetate.

  • Final Purification & Characterization: Dry the final organic extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Further purify the crude product by column chromatography or recrystallization as needed. Characterize the final product by NMR and MS.

Protocol 2: Microwave-Assisted Synthesis

Reagents & Materials:

  • Same reagents as Protocol 1.

  • Microwave synthesis vial with a stir bar.

  • Microwave reactor.

Procedure:

  • Reaction Setup: To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.05 equiv, 5 mol%), and SPhos (0.11 equiv, 11 mol%). Note: Higher catalyst loadings and excess reagents are common in microwave protocols to drive reactions to completion quickly.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial tightly. Place it in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).[21] The optimal conditions should be determined empirically.

  • Work-up and Purification: After the reaction, allow the vial to cool completely to room temperature before opening. Follow the same work-up and purification steps as described in Protocol 1.[21]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst system; insufficient temperature.Switch to a more active ligand system (e.g., Buchwald or NHC ligands). Increase temperature, or switch to microwave heating.[16]
Protodeboronation Presence of excess water or acidic impurities cleaving the C-B bond.Use anhydrous solvents where possible (though water is needed for the base). Consider using a more stable boronic pinacol ester instead of the boronic acid.[16]
Homocoupling Inefficient catalytic cycle, often promoted by oxygen.Ensure the system is rigorously degassed and maintained under an inert atmosphere. Optimize catalyst loading.[7]
Dehalogenation The starting aryl halide is reduced instead of coupled.Screen different bases and solvents. Sometimes a milder base or lower temperature can disfavor this pathway.[7]

References

Application Notes & Protocols: Derivatization of 3-Bromo-5-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and validated protocols for the chemical derivatization of the carboxylic acid moiety of 3-Bromo-5-fluoropyridine-2-carboxylic acid (also known as 3-bromo-5-fluoropicolinic acid). This compound is a critical heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of bioactive molecules and functional materials. The protocols herein describe three principal transformations: esterification via carbodiimide-mediated coupling, amidation using an onium salt activator, and formation of versatile acyl chloride intermediates. The methodologies are designed to be robust and high-yielding, with special consideration given to the electronic nature of the dihalogenated pyridine scaffold.

Introduction and Scientific Context

This compound is a structurally important intermediate characterized by an electron-deficient pyridine ring. The presence of two halogen substituents (Bromo at C3, Fluoro at C5) and the nitrogen heteroatom significantly influences the reactivity of the C2-carboxylic acid group. These electron-withdrawing features decrease the pKa of the carboxylic acid and render the carbonyl carbon highly electrophilic, yet they can also complicate standard derivatization procedures.

The ability to efficiently convert the carboxylic acid into esters, amides, and other functional groups is paramount for its use in drug discovery programs—for example, in developing structure-activity relationships (SAR) for novel therapeutics. This guide provides field-proven, step-by-step protocols that address the specific chemical nature of this substrate, ensuring high efficiency and product purity.

Method 1: Esterification via Carbodiimide Coupling (Steglich Esterification)

Direct acid-catalyzed esterification (Fischer esterification) can be challenging for pyridine carboxylic acids due to the basicity of the ring nitrogen, which can be protonated under strongly acidic conditions, potentially reducing reactivity and complicating purification. The Steglich esterification offers a superior alternative, proceeding under mild, neutral conditions at room temperature.[1][2] This method utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the alcohol.[3][4]

Mechanistic Rationale

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to furnish the desired ester product, regenerating the DMAP catalyst. The thermodynamic driving force for the reaction is the formation of the highly stable and poorly soluble N,N'-dicyclohexylurea (DCU) byproduct.[2]

Experimental Workflow: Steglich Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound (1.0 eq) - Alcohol (e.g., Ethanol, 1.2 eq) - DMAP (0.1 eq) - Anhydrous DCM cool Cool to 0 °C (Ice Bath) reagents->cool add_dcc Add DCC (1.1 eq) in DCM solution cool->add_dcc warm Warm to RT Stir for 4-12 h add_dcc->warm filter_dcu Filter to remove precipitated DCU warm->filter_dcu wash Wash filtrate with: 1. Dilute HCl 2. Sat. NaHCO₃ 3. Brine filter_dcu->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by Flash Chromatography dry->purify

Caption: Workflow for Steglich Esterification.

Detailed Protocol: Synthesis of Ethyl 3-bromo-5-fluoropyridine-2-carboxylate
ParameterValue / DescriptionRationale
Reactants
This compound220 mg (1.0 mmol, 1.0 eq)
Anhydrous Ethanol70 µL (1.2 mmol, 1.2 eq)
N,N'-Dicyclohexylcarbodiimide (DCC)227 mg (1.1 mmol, 1.1 eq)
4-Dimethylaminopyridine (DMAP)12 mg (0.1 mmol, 0.1 eq)
Solvent Anhydrous Dichloromethane (DCM)10 mL
Temperature 0 °C to Room TemperatureTo control initial reaction rate.
Time 4-12 hours (monitor by TLC/LC-MS)Reaction time may vary with alcohol.

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (220 mg, 1.0 mmol), anhydrous dichloromethane (10 mL), anhydrous ethanol (70 µL, 1.2 mmol), and DMAP (12 mg, 0.1 mmol). Stir the mixture until all solids dissolve.

  • Reaction Initiation: Cool the flask to 0 °C in an ice-water bath. In a separate vial, dissolve DCC (227 mg, 1.1 mmol) in a minimal amount of anhydrous DCM (~2 mL) and add it dropwise to the reaction mixture over 5 minutes.

  • Reaction Progression: A white precipitate of dicyclohexylurea (DCU) will begin to form. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the consumption of the starting carboxylic acid by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Purification (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 15 mL) to remove residual DMAP, saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted acid, and finally with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester product.

Method 2: Amidation via Onium Salt Coupling (HATU-mediated)

For the synthesis of amides, particularly from electron-deficient carboxylic acids, onium salt-based coupling reagents are the gold standard in modern medicinal chemistry.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is exceptionally effective due to its high reactivity and low propensity for causing racemization in chiral substrates.[6] The reaction requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and the amine component's ammonium salt if applicable.

Mechanistic Rationale

HATU reacts with the carboxylate anion (formed by deprotonation with DIPEA) to generate a highly reactive O-acylisouronium species, which rapidly rearranges to form a supremely reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. This intermediate is then efficiently intercepted by the amine nucleophile to form the thermodynamically stable amide bond. The use of HOAt as the leaving group accelerates the coupling and suppresses side reactions.

Experimental Workflow: HATU-Mediated Amidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound (1.0 eq) - HATU (1.1 eq) - Anhydrous DMF add_base Add DIPEA (2.5 eq) Stir for 15 min (Activation) reagents->add_base add_amine Add Amine (1.2 eq) add_base->add_amine react Stir at RT for 2-6 h add_amine->react quench Dilute with EtOAc and Water react->quench wash Wash organic layer with: 1. Water 2. Sat. NaHCO₃ 3. Brine quench->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by Flash Chromatography or Recrystallization dry->purify

Caption: Workflow for HATU-Mediated Amidation.

Detailed Protocol: Synthesis of 3-Bromo-N-butyl-5-fluoropyridine-2-carboxamide
ParameterValue / DescriptionRationale
Reactants
This compound220 mg (1.0 mmol, 1.0 eq)
n-Butylamine119 µL (1.2 mmol, 1.2 eq)
HATU418 mg (1.1 mmol, 1.1 eq)
N,N-Diisopropylethylamine (DIPEA)436 µL (2.5 mmol, 2.5 eq)
Solvent Anhydrous Dimethylformamide (DMF)5 mL
Temperature Room TemperatureMild conditions are sufficient.
Time 2-6 hours (monitor by TLC/LC-MS)Reaction is typically rapid.

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (220 mg, 1.0 mmol), HATU (418 mg, 1.1 mmol), and anhydrous DMF (5 mL).

  • Activation: Add DIPEA (436 µL, 2.5 mmol) to the mixture. Stir at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add n-butylamine (119 µL, 1.2 mmol) dropwise to the activated mixture.

  • Reaction Progression: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Purification (Aqueous Wash): Separate the layers. Wash the organic layer sequentially with water (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL). The multiple washes are crucial to remove DMF and other water-soluble reagents.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Chromatography/Recrystallization): Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.

Method 3: Derivatization via Acyl Chloride Intermediate

Conversion of the carboxylic acid to a highly reactive acyl chloride provides a versatile intermediate that can readily react with a wide range of nucleophiles (alcohols, amines, thiols, etc.) without the need for coupling reagents. Oxalyl chloride is an excellent choice for this transformation as it operates under mild conditions and its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.[7][8] A catalytic amount of DMF is often used to accelerate the reaction via the formation of a Vilsmeier-type intermediate.[8]

Mechanistic Rationale

Catalytic DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. The carboxylic acid attacks this reagent, leading to the formation of a reactive anhydride intermediate which subsequently collapses, releasing CO₂, CO, and the desired acyl chloride while regenerating the DMF catalyst. The acyl chloride can then be used in situ or isolated for subsequent reactions.

Experimental Workflow: Acyl Chloride Formation and Subsequent Derivatization

cluster_prep Acyl Chloride Formation cluster_reaction Nucleophilic Acyl Substitution cluster_workup Workup & Purification reagents Combine: - this compound (1.0 eq) - Anhydrous DCM - Catalytic DMF (1 drop) cool Cool to 0 °C reagents->cool add_oxalyl Add Oxalyl Chloride (1.5 eq) dropwise cool->add_oxalyl react_acyl Warm to RT Stir for 1-2 h add_oxalyl->react_acyl cool2 Cool to 0 °C react_acyl->cool2 add_nuc Add Nucleophile (e.g., Alcohol/Amine, 1.2 eq) and Base (e.g., Triethylamine, 1.5 eq) cool2->add_nuc react_final Warm to RT Stir for 1-3 h add_nuc->react_final quench Quench with Water or Sat. NaHCO₃ react_final->quench extract Extract with DCM or EtOAc quench->extract wash Wash organic layer with Water and Brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by Flash Chromatography dry->purify

Caption: Workflow for Acyl Chloride Formation and Reaction.

Detailed Protocol: Synthesis of 3-Bromo-5-fluoropyridine-2-carbonyl chloride and subsequent reaction with Methanol
ParameterValue / DescriptionRationale
Reactants (Step 1)
This compound220 mg (1.0 mmol, 1.0 eq)
Oxalyl Chloride130 µL (1.5 mmol, 1.5 eq)
Anhydrous DMF1 drop (catalytic)
Reactants (Step 2)
Anhydrous Methanol61 µL (1.5 mmol, 1.5 eq)
Triethylamine (or Pyridine)210 µL (1.5 mmol, 1.5 eq)
Solvent Anhydrous Dichloromethane (DCM)10 mL
Temperature 0 °C to Room TemperatureTo control reactivity of reagents.
Time 3-5 hours (total)Step 1: 1-2 h; Step 2: 1-3 h.

Procedure:

  • Acyl Chloride Formation: To a dry round-bottom flask under an inert atmosphere, add this compound (220 mg, 1.0 mmol), anhydrous DCM (10 mL), and one drop of anhydrous DMF.

  • Cool the mixture to 0 °C in an ice-water bath. Add oxalyl chloride (130 µL, 1.5 mmol) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.

  • After the addition is complete, remove the ice bath, and stir the mixture at room temperature for 1-2 hours. The reaction is complete when gas evolution ceases. The resulting solution of the acyl chloride can be used directly.

  • Ester Formation: In a separate flask, prepare a solution of anhydrous methanol (61 µL, 1.5 mmol) and triethylamine (210 µL, 1.5 mmol) in anhydrous DCM (5 mL). Cool this solution to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution from step 3 to the methanol/triethylamine solution.

  • Reaction Progression: After the addition, remove the ice bath and stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic phase with water and brine. Dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography to yield Methyl 3-bromo-5-fluoropyridine-2-carboxylate.

Summary and Conclusion

The derivatization of this compound can be accomplished efficiently through several reliable methods. For esters, the mild conditions of the Steglich esterification are highly advantageous. For amides, the superior reactivity and clean conversion of HATU-mediated coupling make it the method of choice, especially for less nucleophilic amines. Finally, conversion to the acyl chloride provides a highly reactive and versatile intermediate suitable for reaction with a broad array of nucleophiles. The selection of the optimal method will depend on the specific target derivative, substrate compatibility, and available laboratory reagents.

References

Application Notes & Protocols: Catalytic C-H Fluorination of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The selective introduction of fluorine atoms into heterocyclic scaffolds, particularly pyridine derivatives, represents a paramount challenge and a significant opportunity in medicinal chemistry and materials science. Fluorination can profoundly alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive overview of modern catalytic C-H fluorination techniques for pyridine derivatives, with a focus on practical application and mechanistic understanding. We will delve into the rationale behind catalyst and reagent selection, provide detailed, step-by-step protocols for key methodologies, and offer insights into reaction optimization and troubleshooting.

Introduction: The Challenge and Imperative of Pyridine Fluorination

Pyridine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[4] The direct functionalization of their C-H bonds is a highly sought-after transformation due to its atom and step economy.[4][5] However, the C-H fluorination of pyridines presents unique challenges. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack, and the Lewis basic nitrogen atom can coordinate to and deactivate metal catalysts.[4]

Early methods for fluorination often relied on harsh reagents and lacked selectivity.[6] The development of transition-metal-catalyzed C-H activation has opened new avenues for the precise and efficient synthesis of fluorinated pyridines.[7][8][9] This guide will focus on two of the most influential and practical approaches: Silver-mediated and Palladium-catalyzed C-H fluorination.

Mechanistic Principles: Understanding the Catalytic Cycles

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. While distinct, many catalytic C-H fluorination reactions share common elementary steps.

Silver-Mediated Fluorination: A Chichibabin-Inspired Approach

A significant breakthrough in the C-H fluorination of pyridines was the development of a method using silver(II) fluoride (AgF₂).[2][10] This reaction is inspired by the classic Chichibabin amination reaction and exhibits excellent regioselectivity for the C-H bond adjacent to the nitrogen atom (C2 position).[1][10]

The proposed mechanism involves the initial coordination of the pyridine nitrogen to AgF₂, followed by the addition of the Ag-F bond across the C=N bond. A second equivalent of AgF₂ then acts as an oxidant to facilitate the C-H bond cleavage and product formation.[7]

Below is a generalized workflow for this transformation.

cluster_0 Silver-Mediated C-H Fluorination Workflow Pyridine Pyridine Derivative Reaction Reaction Setup (MeCN, RT) Pyridine->Reaction AgF2 AgF₂ AgF2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product 2-Fluoropyridine Product Purification->Product cluster_1 Palladium-Catalyzed C-H Fluorination Cycle PdII Pd(II) Cyclometalated Cyclometalated Pd(II) PdII->Cyclometalated C-H Activation PdIV Pd(IV)-F Cyclometalated->PdIV Oxidation (F⁺ Source) PdIV->PdII Reductive Elimination Product Product PdIV->Product Substrate Substrate Substrate->Cyclometalated cluster_2 Troubleshooting Workflow Start Problem Observed LowYield Low or No Conversion Start->LowYield SideProducts Multiple Side Products Start->SideProducts CheckReagents Verify Reagent Quality (e.g., AgF₂ activity, solvent dryness) LowYield->CheckReagents Possible Cause CheckTemp Optimize Temperature (e.g., check for exotherm) LowYield->CheckTemp Possible Cause CheckAtmosphere Ensure Inert Atmosphere (if required) LowYield->CheckAtmosphere Possible Cause SideProducts->CheckTemp Possible Cause CheckPurity Verify Starting Material Purity SideProducts->CheckPurity Possible Cause

References

Application Notes & Protocols: Synthesis of Novel Compounds from 3-Bromo-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-fluoropyridine-2-carboxylic acid is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its strategic arrangement of functional groups—a reactive bromine atom, a carboxylic acid handle, and a modulating fluorine atom on a pyridine scaffold—offers a rich platform for molecular diversification. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The carboxylic acid group is readily converted into amides, esters, and other derivatives, which are key functionalities in many biologically active molecules.[1] The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds. This guide provides detailed protocols and expert insights into leveraging this scaffold to synthesize a diverse library of novel compounds, with applications ranging from potential therapeutics, such as allosteric adenosine A₂A receptor modulators for insomnia, to advanced organometallic complexes for photoluminescent materials.[2]

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of this compound is primarily exploited through three classes of reactions: palladium-catalyzed cross-couplings at the C3-Bomo position, amide bond formation at the C2-carboxyl group, and other functional group interconversions.

G cluster_main cluster_reactions Key Synthetic Transformations A 3-Bromo-5-fluoropyridine- 2-carboxylic acid B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Sonogashira Coupling (C-C Bond Formation) A->C D Buchwald-Hartwig Amination (C-N Bond Formation) A->D E Amide Bond Formation (Functionalization) A->E

Caption: Key synthetic pathways from the starting material.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or vinyl boronic acids or esters.[3][4] This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and generally excellent yields.[3]

Mechanistic Insight: The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] A base is crucial for activating the organoboron species to facilitate transmetalation.[5][6]

Expert Consideration: The presence of a free carboxylic acid can sometimes interfere with the Suzuki coupling by coordinating to the palladium catalyst or reacting with the base.[7] To mitigate this, one can either protect the carboxylic acid as an ester prior to coupling or use milder bases such as K₃PO₄ or CsF.[3][7]

Suzuki_Miyaura cluster_conditions Reaction Conditions start 3-Bromo-5-fluoropyridine- 2-carboxylic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) reagents + R-B(OH)₂ (Aryl/Vinyl Boronic Acid) product 3-Aryl/Vinyl-5-fluoropyridine- 2-carboxylic acid catalyst->product C-C Bond Formation base Base (e.g., K₂CO₃, K₃PO₄) solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Coupling PartnerCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O80-90
Thiophene-3-boronic acidPd(PPh₃)₄CsFDioxane75-85
4-Cyanophenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O82-92

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[8] This transformation is invaluable for introducing linear alkyne functionalities, which can serve as handles for further chemistry (e.g., click chemistry) or as integral parts of conjugated systems for materials science.[9]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.[8] The palladium cycle is similar to the Suzuki coupling. The copper co-catalyst activates the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[8] Copper-free versions have also been developed.[10]

Sonogashira cluster_conditions Reaction Conditions start 3-Bromo-5-fluoropyridine- 2-carboxylic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) reagents + Terminal Alkyne product 3-Alkynyl-5-fluoropyridine- 2-carboxylic acid catalyst->product C-C Bond Formation base Amine Base (e.g., Et₃N, DIPEA) solvent Solvent (e.g., THF, DMF) Buchwald_Hartwig cluster_conditions Reaction Conditions start 3-Bromo-5-fluoropyridine- 2-carboxylic acid catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) reagents + Primary/Secondary Amine product 3-Amino-5-fluoropyridine- 2-carboxylic acid catalyst->product C-N Bond Formation ligand Ligand (e.g., XPhos, RuPhos, BINAP) base Strong Base (e.g., NaO*t*Bu, K₃PO₄) solvent Solvent (e.g., Toluene, Dioxane)

References

The Strategic Role of 3-Bromo-5-fluoropyridine-2-carboxylic Acid in the Development of Next-Generation Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for More Effective and Selective Herbicides

In the realm of modern agriculture, the development of selective and potent herbicides is paramount for ensuring global food security. The pyridine carboxylic acids represent a cornerstone class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible broadleaf weeds.[1] For decades, compounds like Picloram and Clopyralid have been instrumental in weed management.[2] However, the evolution of herbicide resistance and the need for more favorable environmental profiles necessitate the continuous innovation of new active ingredients.

3-Bromo-5-fluoropyridine-2-carboxylic acid has emerged as a key building block for the synthesis of a new generation of highly active picolinic acid herbicides. Its strategic di-halogenation pattern offers versatile handles for synthetic elaboration, allowing for the introduction of diverse functionalities that can enhance herbicidal efficacy, modulate crop selectivity, and fine-tune physicochemical properties for improved uptake and translocation within the target weed species. This technical guide provides an in-depth exploration of the role of this compound in agrochemical research, complete with detailed synthetic protocols and bioassay methodologies.

The Synthetic Utility of this compound

The bromine and fluorine substituents on the pyridine ring of this compound are not merely passive components. The bromine atom, typically at the 3-position, serves as an excellent leaving group for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl or heteroaryl groups, a common strategy in modern herbicide design to enhance the molecule's interaction with the target auxin receptors.[2][3] The fluorine atom at the 5-position can significantly influence the electronic properties of the pyridine ring, impacting the acidity of the carboxylic acid and the overall lipophilicity of the final molecule, which are critical factors for its biological activity and movement within the plant.

Recent research has focused on the synthesis of 4-amino-3-chloro-5-fluoro-6-aryl-2-picolinic acids, which have shown remarkable herbicidal activity.[4] While not a direct derivative, the synthetic strategies employed for these compounds provide a clear blueprint for the utilization of this compound as a starting material for analogous herbicidal compounds.

Representative Synthetic Protocol: Synthesis of a Novel 6-Aryl-3-bromo-5-fluoropicolinic Acid Derivative

This protocol outlines a representative two-step synthesis of a novel herbicidal candidate starting from this compound. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position, a common motif in potent auxin herbicides. This is a hypothetical pathway based on established chemical transformations for similar structures.

Step 1: Suzuki-Miyaura Cross-Coupling

reagent1 3-Bromo-5-fluoropyridine- 2-carboxylic acid reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 Arylboronic acid reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction product 6-Aryl-3-bromo-5-fluoropicolinic acid reaction->product

Caption: Synthetic workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation of Novel Herbicidal Candidates

The herbicidal activity of newly synthesized compounds is assessed through a series of standardized bioassays. These assays are designed to determine the compound's efficacy against target weed species and its selectivity towards crops. For synthetic auxin herbicides, two common types of assays are the root growth inhibition assay and the post-emergence whole-plant assay.

Protocol 1: Root Growth Inhibition Assay

This assay is a rapid and sensitive method to determine the inhibitory effect of a compound on the root elongation of a model plant species, such as Arabidopsis thaliana or cress.

start Prepare test solutions of herbicidal candidate step1 Sterilize and germinate seeds of indicator species start->step1 step2 Transfer seedlings to agar plates containing test compound step1->step2 step3 Incubate plates vertically in a growth chamber step2->step3 step4 Measure root length after a defined period (e.g., 7 days) step3->step4 end Calculate IC₅₀ value (concentration for 50% inhibition) step4->end

Caption: Workflow for a root growth inhibition bioassay.

Materials:

  • Seeds of a sensitive indicator species (e.g., Arabidopsis thaliana, cress)

  • Petri dishes

  • Agar medium (e.g., Murashige and Skoog)

  • Synthesized herbicidal candidate

  • Positive control (e.g., Picloram)

  • Negative control (solvent only)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of the synthesized herbicidal candidate in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compound in the agar medium to achieve the desired final concentrations. Also, prepare plates with the positive and negative controls.

  • Surface sterilize the seeds of the indicator species.

  • Aseptically place the sterilized seeds on the surface of the prepared agar plates.

  • Seal the Petri dishes and place them vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • After a defined period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Calculate the percentage of root growth inhibition for each concentration relative to the negative control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of root growth) by plotting the inhibition data against the log of the compound concentration.

Protocol 2: Post-Emergence Whole-Plant Bioassay

This assay evaluates the herbicidal effect of a compound when applied to the foliage of young plants.

Materials:

  • Pots filled with a suitable growing medium

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a crop species (e.g., wheat, corn)

  • Synthesized herbicidal candidate formulated as a sprayable solution

  • Positive and negative controls

  • Greenhouse or growth chamber

  • Spray chamber

Procedure:

  • Sow the seeds of the weed and crop species in pots and allow them to grow to the 2-3 leaf stage.

  • Prepare a spray solution of the synthesized herbicidal candidate at various concentrations. Include an appropriate surfactant if necessary.

  • Apply the treatment solutions to the plants using a calibrated spray chamber to ensure uniform coverage. Treat a set of plants with the positive and negative controls.

  • Return the treated plants to the greenhouse or growth chamber and observe them for a period of 14-21 days.

  • Assess the herbicidal injury at regular intervals using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • At the end of the observation period, determine the fresh or dry weight of the above-ground biomass to quantify the growth inhibition.

  • Analyze the data to determine the effective dose (ED) for a certain level of control (e.g., ED₅₀ or ED₉₀).

Data Presentation and Interpretation

The data obtained from the bioassays are crucial for understanding the structure-activity relationship (SAR) of the synthesized compounds. By comparing the herbicidal activity of different derivatives, researchers can identify the key structural features that contribute to potency and selectivity.

Table 1: Hypothetical Root Growth Inhibition Data for 6-Aryl-3-bromo-5-fluoropicolinic Acid Derivatives on Arabidopsis thaliana

Compound IDAryl SubstituentIC₅₀ (µM)
BFPA-01 Phenyl5.2
BFPA-02 4-Chlorophenyl1.8
BFPA-03 2,4-Dichlorophenyl0.9
BFPA-04 4-Trifluoromethylphenyl2.5
Picloram (Positive Control)3.7

The hypothetical data in Table 1 illustrates how substitutions on the aryl ring can significantly impact herbicidal activity, with the 2,4-dichlorophenyl derivative (BFPA-03) showing the highest potency in this example.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material in the discovery of novel synthetic auxin herbicides. Its unique substitution pattern provides a platform for the synthesis of a wide range of derivatives with potentially superior herbicidal profiles. The detailed synthetic and bioassay protocols provided in this guide offer a robust framework for researchers in the agrochemical industry to explore the potential of this important building block. Future research will likely focus on the development of more efficient and sustainable synthetic routes and the exploration of a wider range of substitutions to further optimize herbicidal activity, crop safety, and environmental fate.

References

Application Note: Strategies and Protocols for Amide Bond Formation with 3-Bromo-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective synthesis of amides using 3-Bromo-5-fluoropyridine-2-carboxylic acid. Amide bond formation is a cornerstone reaction in medicinal chemistry, and halogenated pyridine scaffolds are privileged structures in modern pharmaceuticals. This guide details two robust protocols utilizing common coupling reagents, explains the underlying chemical principles, and offers practical insights for successful execution and troubleshooting.

Introduction: The Strategic Importance of Pyridine Carboxamides

The amide bond is arguably the most fundamental linkage in medicinal chemistry, central to the structure of peptides, proteins, and a vast array of synthetic drugs.[1] Its formation, while conceptually simple, is often a nuanced process requiring careful selection of reagents and conditions to achieve high yields and purity.[1]

This compound is a particularly valuable building block. The pyridine core is a common motif in pharmaceuticals, offering favorable physicochemical properties. The bromine and fluorine substituents provide key vectors for further chemical modification, such as cross-coupling reactions, enabling the exploration of chemical space during lead optimization. This guide focuses on the critical step of coupling this acid with a primary or secondary amine to form the corresponding pyridine carboxamide.

We will explore two widely adopted and reliable methods:

  • HATU-mediated coupling: A highly efficient method known for its rapid reaction times and efficacy with challenging substrates.[2]

  • EDC/HOBt-mediated coupling: A classic, cost-effective, and robust method for amide bond formation.[3][4]

Mechanistic Rationale: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine is generally unfavorable as the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt.[5] Coupling reagents overcome this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[1][5]

Aminium/Uronium Reagents: The HATU Pathway

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective aminium-based coupling reagent.[2] The process, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds in distinct steps:

  • Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.[6][7]

  • Activation: The carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate, releasing tetramethylurea.[2][6]

  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the active ester to form the desired amide bond. The 1-hydroxy-7-azabenzotriazole (HOAt) anion is released as a byproduct.[6][8]

The high efficiency of HATU is partly attributed to the pyridine nitrogen in the HOAt leaving group, which is thought to stabilize the transition state through a neighboring group effect.[2]

Carbodiimide Reagents: The EDC/HOBt Pathway

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents used for amide bond formation.[5][9]

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10][11] This intermediate is susceptible to nucleophilic attack by the amine.

  • Amine Coupling: The amine attacks the O-acylisourea, forming the amide bond and releasing a soluble N,N'-disubstituted urea byproduct.[5][11]

A common challenge with carbodiimides is that the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[10][11] To mitigate this and reduce potential racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards amines.[4][12]

Experimental Protocols and Workflows

The following protocols provide detailed, step-by-step procedures for the synthesis of an amide from this compound and a generic primary amine (R-NH₂).

Visualization of the General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) in aprotic solvent B Add Base (if required) and Coupling Reagent A->B Sequential Addition C Stir at 0°C to RT Monitor by TLC/LC-MS B->C Initiate Coupling D Aqueous Quench C->D Reaction Complete E Liquid-Liquid Extraction D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Concentrate in vacuo F->G H Silica Gel Column Chromatography G->H I Characterize Final Product (NMR, MS) H->I

Caption: General workflow for amide bond formation.

Protocol A: High-Efficiency Coupling using HATU

This protocol is recommended for its high success rate, especially with less reactive amines or for maximizing yield.

Materials and Reagents:

  • This compound

  • Amine (Primary or Secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Reagent Addition: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Add the desired amine (1.1 - 1.2 eq) followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by slowly adding water. Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.[13]

Protocol B: Classic & Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable and economical alternative to HATU-based methods.

Materials and Reagents:

  • This compound

  • Amine (Primary or Secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Reagent Addition: Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration). Add TEA or DIPEA (2.0-3.0 eq) and stir for 5 minutes.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise. A general procedure recommends this sequential addition.[14][15]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes are crucial for removing the water-soluble urea byproduct and excess reagents.[16]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired amide.

Data Summary and Visualization

Table 1: Comparison of Reaction Parameters
ParameterProtocol A (HATU)Protocol B (EDC/HOBt)Rationale
Carboxylic Acid 1.0 eq1.0 eqLimiting reagent
Amine 1.1 - 1.2 eq1.1 eqSlight excess to ensure full conversion of the acid
Coupling Reagent HATU (1.2 eq)EDC·HCl (1.2 eq)Activates the carboxylic acid
Additive None requiredHOBt (1.2 eq)Suppresses side reactions and racemization
Base DIPEA (3.0 eq)TEA or DIPEA (2.0-3.0 eq)Neutralizes acids and facilitates coupling
Solvent Anhydrous DMF or DCMAnhydrous DCM or DMFPolar aprotic solvent to dissolve reagents
Temperature 0 °C to Room Temp.0 °C to Room Temp.Standard conditions for amide coupling
Typical Time 1 - 4 hours12 - 24 hoursHATU reactions are generally much faster

Visualization of the Chemical Transformation

Caption: Amide bond formation reaction scheme.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Water present in the reaction.4. Sterically hindered or poorly nucleophilic amine.1. Use a fresh bottle of coupling reagent.2. Ensure adequate base is used (2-3 eq).3. Use anhydrous solvents and dry glassware thoroughly.4. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). Increase reaction temperature or time.
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry of reagents is off.3. Poor solubility of starting materials.1. Allow the reaction to run longer, monitoring by TLC/LC-MS.2. Carefully re-check molar equivalents of all reagents.3. Try a different solvent (e.g., switch from DCM to DMF).
Side Product Formation 1. (EDC only) N-acylurea formation.2. (HATU only) Guanidinylation of the amine.3. Reaction with other functional groups on the amine.1. Ensure HOBt is added to the EDC reaction.2. Add HATU to the mixture of acid/amine/base (do not pre-activate with amine present).3. Protect other reactive functional groups on the amine substrate before coupling.
Difficult Purification 1. (EDC only) Urea byproduct is co-eluting with the product.2. (HATU only) Byproducts are difficult to separate.1. Perform all recommended aqueous washes during workup to remove the water-soluble urea.2. Ensure a thorough aqueous workup is performed. Optimize chromatography conditions (solvent system, gradient).

References

Troubleshooting & Optimization

improving yield in reactions with 3-Bromo-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides advanced troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during reactions with 3-Bromo-5-fluoropyridine-2-carboxylic acid, a valuable yet synthetically challenging building block. Our focus is to provide causal explanations and actionable protocols to improve reaction efficiency and yield.

Introduction: Understanding the Molecule

This compound (CAS 669066-91-5) is a trifunctional building block with distinct reactive sites. Its chemical behavior is governed by the interplay of an electron-deficient pyridine ring, a C-Br bond suitable for cross-coupling, and a C2-carboxylic acid prone to both derivatization and decarboxylation. The fluorine atom at C5 further withdraws electron density, profoundly impacting the reactivity of all other positions. This guide is designed to help you navigate these complexities.

Section 1: Troubleshooting Amide Coupling Reactions

Amide bond formation is a primary application for this molecule. However, the electronic properties of the pyridine ring and the steric hindrance around the C2-carboxylic acid often lead to low yields.[1][2]

Q1: My amide coupling reaction with a primary/secondary amine has stalled or shows low conversion. What are the likely causes and how can I improve the yield?

Low conversion is a frequent issue stemming from three primary factors: insufficient activation of the carboxylic acid, formation of a non-reactive ammonium salt, or inherent substrate stability.

Causality: The direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt.[3][4] Activating agents are required to convert the hydroxyl group of the carboxylic acid into a better leaving group.[5] The electron-withdrawing nature of the fluoropyridine ring can also reduce the nucleophilicity of the carboxylate, making activation more difficult.

Troubleshooting Steps:

  • Assess Your Coupling Reagent: Standard carbodiimides like DCC or EDC can be effective but may require additives to boost efficiency and suppress side reactions, such as racemization with chiral amines.[3] For a challenging substrate like this, stronger activating agents are recommended.

  • Optimize Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as water will hydrolyze the activated intermediate and consume the coupling reagent.

  • Base Selection: The choice of base is critical. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is preferred over triethylamine (TEA) to minimize side reactions.

Recommended Solutions & Protocol

For difficult couplings, switching to a phosphonium- or uronium-based reagent is often the most effective strategy.

Coupling ReagentClassKey Advantages & Considerations
EDC/HOBt CarbodiimideCost-effective standard. HOBt additive suppresses side reactions. May be insufficient for this substrate.
HATU/HOAt UroniumHighly efficient. Generates a very reactive HOAt ester. Less prone to racemization than HOBt-based methods.[3]
T3P® (Propylphosphonic Anhydride) AnhydrideExcellent water scavenger, leading to high yields. Byproducts are water-soluble, simplifying purification.[6]
PyBOP PhosphoniumRobust and effective for hindered substrates. Generates HOBt in situ.

Protocol 1: High-Efficiency Amide Coupling using HATU

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in anhydrous DMF or DCM (0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 equiv.) and DIPEA (2.5 equiv.).

  • Coupling Agent Addition: In a separate flask, dissolve HATU (1.2 equiv.) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Q2: I'm observing a significant byproduct with a mass corresponding to the starting material minus 44 Da. What is happening?

This mass loss (-44 Da) is the signature of decarboxylation, a common side reaction for 2-picolinic acids, resulting in the formation of 3-Bromo-5-fluoropyridine.

Causality: The lone pair on the pyridine nitrogen can stabilize the transition state of decarboxylation, particularly at elevated temperatures.[7] This process is often acid- or heat-catalyzed. Electron-withdrawing groups on the ring can influence the rate of this reaction.

Preventative Measures:

  • Temperature Control: Avoid heating the reaction mixture above room temperature if possible. If heating is necessary for coupling, use the lowest effective temperature and monitor the reaction closely for byproduct formation.[8]

  • Avoid Strongly Acidic Conditions: Prolonged exposure to strong acids during workup or purification can promote decarboxylation.

  • Reagent Choice: Some coupling reagents may require higher temperatures. Choose a high-reactivity reagent like HATU that works efficiently at room temperature.

Troubleshooting Flowchart: Amide Coupling

start Low Amide Yield cause1 Poor Carboxylic Acid Activation start->cause1 cause2 Decarboxylation Side Reaction (-44 Da) start->cause2 cause3 Ammonium Salt Formation (Stalled Rxn) start->cause3 sol1 Use stronger coupling agent (HATU, T3P, PyBOP). Ensure anhydrous conditions. cause1->sol1 Solution sol2 Maintain low temperature (0°C to RT). Avoid acidic workup. cause2->sol2 Solution sol3 Use non-nucleophilic base (DIPEA). Ensure activating agent is added before or with the base. cause3->sol3 Solution

Caption: Troubleshooting logic for amide coupling reactions.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo position is ideal for forming C-C or C-N bonds via reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling. Success hinges on mitigating the inhibitory effects of the pyridine nitrogen and preventing common side reactions.

Q1: My Suzuki-Miyaura coupling is giving low yield, and I primarily recover my starting material. What should I investigate first?

This issue almost always points to catalyst inhibition or deactivation.

Causality: The nitrogen atom in the pyridine ring is a Lewis base that can coordinate strongly to the palladium center. This coordination can saturate the metal's coordination sphere, preventing the necessary oxidative addition step and effectively poisoning the catalyst.[9]

Troubleshooting Steps:

  • Ligand Choice is Paramount: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich phosphine ligands, known as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are essential. These ligands are designed to be sterically demanding, which promotes the reductive elimination step and prevents the formation of stable, off-cycle palladium-pyridine complexes.

  • Choice of Palladium Precursor: Pre-formed palladium-ligand complexes (G2, G3, or G4 palladacycles) often show higher activity and stability than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[10]

  • Base and Solvent System: The base is not just a stoichiometric reagent; it plays a key role in the transmetalation step.[11] For pyridyl halides, a moderately strong base like K₂CO₃ or K₃PO₄ is often superior to stronger bases like NaOH or t-BuOK, which can promote side reactions. A polar, aprotic solvent system like Dioxane/H₂O or Toluene/H₂O is standard.[12][13]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst/Ligand SystemBaseSolventTemperature (°C)Key Considerations
XPhos Pd G2 / XPhosK₃PO₄1,4-Dioxane/H₂O80-110Excellent for electron-deficient heteroaryl bromides. Often avoids debromination.[10]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O90-110A robust and versatile system. SPhos is highly active.
Pd(PPh₃)₄ Na₂CO₃DME/H₂O80-100"Classical" conditions. May suffer from low yield and catalyst inhibition with this substrate.
Q2: I'm observing a significant amount of debrominated byproduct (3-fluoropyridine-2-carboxylic acid). How can I minimize this?

Debromination is a common side reaction in palladium-catalyzed couplings, arising from competitive hydrodehalogenation.

Causality: This can occur via two main pathways:

  • Reaction with Hydride Sources: Trace water, alcohols (if used as a solvent), or even the boronic acid itself can act as a hydride source, reductively cleaving the C-Br bond after oxidative addition.

  • β-Hydride Elimination: If the boronic acid coupling partner has a β-hydrogen, this pathway can become competitive.

Preventative Measures:

  • Use Milder Bases: Strong bases can accelerate decomposition pathways. Switching from K₃PO₄ to K₂CO₃ or Cs₂CO₃ may help.

  • Employ Bulky Ligands: Ligands like XPhos can sterically hinder the approach of hydride sources to the palladium center.[10]

  • Use Boronate Esters: Potassium trifluoroborate salts or pinacol esters of the boronic acid are often more stable than the corresponding boronic acids and can reduce the rate of protodeboronation, a competing side reaction that also reduces yield.[14]

  • Degas Thoroughly: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can degrade both the catalyst and phosphine ligands.

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

start Low Suzuki Yield cause1 Catalyst Inhibition (Pyridine Coordination) start->cause1 cause2 Debromination Side Reaction start->cause2 cause3 Protodeboronation of Coupling Partner start->cause3 sol1 Use bulky, electron-rich ligand (XPhos, SPhos). Use pre-formed palladacycle (e.g., XPhos Pd G2). cause1->sol1 Solution sol2 Use milder base (K₂CO₃). Ensure rigorous degassing. Employ bulky ligands. cause2->sol2 Solution sol3 Use boronate ester (MIDA, pinacol) or trifluoroborate salt. Use CsF or KF as base. cause3->sol3 Solution

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

Section 3: General FAQs

Q1: What are the best practices for handling and storing this compound?
  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) away from incompatible materials like strong oxidizing agents.[15]

  • Handling: The compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

Q2: What is the relative reactivity of the C-Br versus the C-F bond in nucleophilic aromatic substitution (SNAr)?

The C-F bond is significantly more activated towards SNAr than the C-Br bond. Fluorine's high electronegativity strongly polarizes the carbon atom it is attached to, making it highly electrophilic. In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[16] Therefore, if subjected to a potent nucleophile under harsh conditions, substitution at the C5-F position could potentially compete with reactions at the C3-Br site. However, under typical palladium-catalyzed cross-coupling conditions, the C-Br bond is selectively cleaved.

Competing Reaction Pathways Overview

cluster_0 Desired Reactions cluster_1 Side Reactions start 3-Bromo-5-fluoropyridine- 2-carboxylic acid prod1 Amide Product start->prod1 Amide Coupling (Amine, Coupling Agent) prod2 Suzuki Product start->prod2 Suzuki Coupling (Boronic Acid, Pd Catalyst) side1 Decarboxylation Product (Loss of CO₂) start->side1 Heat / Acid side2 Debromination Product (Loss of Br) start->side2 Pd-Catalyzed Hydrodehalogenation prod2->side1 Heat during long reaction

Caption: Major desired and undesired reaction pathways.

References

Technical Support Center: Purification of 3-Bromo-5-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-bromo-5-fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification can be challenging due to the presence of structurally similar impurities, potential for degradation, and its specific physicochemical properties. Common issues include the presence of starting materials, side-products from the synthesis (e.g., isomers, over-brominated species), and residual inorganic salts. Effective purification is critical to ensure the reliability of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when purifying this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities to anticipate include:

  • Starting materials: Unreacted precursors from the bromination or fluorination steps.

  • Isomeric impurities: Positional isomers that may form during synthesis and can be difficult to separate due to similar polarities.

  • Over-brominated species: Products with additional bromine substitutions on the pyridine ring.

  • Inorganic salts: Residual salts from work-up procedures, such as sodium or potassium salts from pH adjustments.

  • Colored impurities: Often high molecular weight byproducts that can be removed with activated carbon treatment.[1]

Q2: My purified product has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point is a classic indicator of impurities. The reported melting point for pure this compound is in the range of 130-133°C.[2][3] Deviations from this range suggest the presence of contaminants that disrupt the crystal lattice of the pure compound. Further purification steps, such as recrystallization or column chromatography, are recommended.

Q3: Can I use normal phase (silica gel) chromatography to purify this acidic compound?

A3: Yes, silica gel chromatography can be used, but with caution. Carboxylic acids can streak on silica gel due to strong interactions with the stationary phase. To mitigate this, it is common practice to add a small amount of a volatile acid, like acetic acid or formic acid, to the mobile phase. This helps to keep the carboxylic acid in its protonated, less polar form, leading to better peak shape and separation. An eluent system of ethyl acetate in hexane is a good starting point for method development.[4]

Q4: What is the best way to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for quantifying purity and detecting impurities. A C18 column with a mobile phase of acetonitrile and water, buffered with an acid like phosphoric acid, is a robust starting point.[5][6]

  • Melting Point Analysis: As mentioned, a sharp melting point within the expected range is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Oily Residue or Failure to Crystallize During Recrystallization
  • Question: I've attempted to recrystallize my crude product, but it either oils out or fails to crystallize upon cooling. What's going wrong?

  • Answer: This is a common issue that can be attributed to several factors:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For pyridine carboxylic acids, which have both polar and non-polar characteristics, a single solvent may not be optimal.

    • Presence of Eutectic Impurities: Some impurities can form a eutectic mixture with the product, lowering the melting point and preventing crystallization.

    • Supersaturation: The solution may be too concentrated, leading to rapid precipitation of an amorphous solid or oil rather than ordered crystals.

    • Cooling Rate: Cooling the solution too quickly can also lead to the formation of an oil.

  • Troubleshooting Steps & Protocol:

    • Optimize the Solvent System:

      • Single Solvent: Experiment with solvents of varying polarity. Given the structure, consider solvents like ethanol, isopropanol, or water.

      • Solvent Pair: A more effective approach is often a binary solvent system. A good starting point is a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a non-solvent in which it is insoluble (e.g., hexane, petroleum ether).

    • Detailed Recrystallization Protocol (Ethyl Acetate/Hexane System):

      • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

      • If insoluble impurities are present, perform a hot filtration.

      • Slowly add hexane to the hot solution until a slight turbidity persists.

      • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

      • Once crystallization begins, place the flask in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

    Causality Explanation: The use of a solvent/non-solvent pair allows for fine-tuning of the solubility. Dissolving in a good solvent at high temperature and then gradually reducing the solubility by adding a non-solvent and cooling promotes slow, selective crystal growth, excluding impurities from the crystal lattice.

Issue 2: Poor Separation and Tailing Peaks in Column Chromatography
  • Question: I'm trying to purify my compound using silica gel column chromatography, but I'm getting poor separation from impurities and my product peak is tailing significantly. How can I improve this?

  • Answer: Tailing of acidic compounds on silica gel is a common problem due to the acidic nature of the silica surface, which can lead to strong adsorption of the carboxylic acid. This results in broad, tailing peaks and poor resolution.

  • Troubleshooting Steps & Protocol:

    • Modify the Mobile Phase:

      • Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexane). The acid in the mobile phase will protonate the carboxylic acid of your compound, reducing its interaction with the silica and leading to a more symmetrical peak shape.

    • Step-by-Step Column Chromatography Protocol:

      • Prepare the mobile phase: A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing). Add 0.5% acetic acid to the mobile phase mixture.

      • Pack the column with silica gel slurried in the initial mobile phase.

      • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

      • Load the sample onto the column.

      • Elute the column with the mobile phase, collecting fractions.

      • Monitor the fractions by thin-layer chromatography (TLC).

      • Combine the pure fractions and remove the solvent under reduced pressure.

    Causality Explanation: The addition of a stronger, volatile acid to the eluent effectively competes with the analyte for binding sites on the silica gel. This suppresses the deprotonation of the analyte's carboxylic acid group, minimizing strong ionic interactions and allowing for more efficient elution and better peak shape.

Issue 3: Persistent Colored Impurities in the Final Product
  • Question: After recrystallization, my product is still off-white or yellowish. How can I remove these colored impurities?

  • Answer: Persistent color often indicates the presence of high-molecular-weight, conjugated byproducts that are present in small amounts but are highly chromophoric.

  • Troubleshooting Steps & Protocol:

    • Activated Carbon Treatment:

      • During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. Use approximately 1-2% of the crude product's weight.

      • Stir the hot solution with the activated carbon for 5-10 minutes.

      • Perform a hot filtration through a pad of celite to remove the activated carbon.

      • Proceed with the cooling and crystallization steps as usual.

    Causality Explanation: Activated carbon has a high surface area and can effectively adsorb large, flat, aromatic molecules, which are often the source of colored impurities. The impurities are then removed with the carbon during the hot filtration step.

Data Summary and Visualization

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₃BrFNO₂--INVALID-LINK--
Molecular Weight 220.00 g/mol --INVALID-LINK--
Melting Point 130-133 °C--INVALID-LINK--[2][3]
Appearance Solid--INVALID-LINK--

Experimental Workflow for Purification and Analysis

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Crude->Recrystallization Initial Purification Column Column Chromatography (Silica Gel, Acidified Eluent) Crude->Column Alternative Purification Analysis Purity Analysis (HPLC, MP, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product (>97%) Analysis->Pure Meets Specs

Caption: General workflow for the purification and analysis of this compound.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Purification Outcome Unsatisfactory Impurity_Check Identify Nature of Impurity (TLC, HPLC, NMR) Start->Impurity_Check Is_Oily Oily Product/ Fails to Crystallize? Impurity_Check->Is_Oily Physical Form Issue Is_Colored Product Colored? Impurity_Check->Is_Colored Appearance Issue Poor_Sep Poor Chromatographic Separation? Impurity_Check->Poor_Sep Purity Issue Is_Oily->Is_Colored No Solvent_Opt Optimize Recrystallization Solvent System Is_Oily->Solvent_Opt Yes Is_Colored->Poor_Sep No Charcoal Add Activated Carbon During Recrystallization Is_Colored->Charcoal Yes Modify_Eluent Modify Mobile Phase (e.g., add Acetic Acid) Poor_Sep->Modify_Eluent Yes End Pure Product Poor_Sep->End No Solvent_Opt->End Charcoal->End Modify_Eluent->End

Caption: A decision-making flowchart for troubleshooting common purification issues.

References

Technical Support Center: Synthesis with 3-Bromo-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in organic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring higher success rates and purity in your target molecules.

I. Understanding the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry, often employed in cross-coupling reactions to introduce a substituted fluoropyridine moiety. However, its trifunctional nature—a pyridine ring, a carboxylic acid, and a bromine atom—presents a unique set of challenges. Understanding the interplay of these functional groups is crucial for successful synthesis.

The pyridine nitrogen, being Lewis basic, can coordinate to and potentially inhibit palladium catalysts, a phenomenon often referred to as the "2-pyridyl problem".[1] The carboxylic acid group at the 2-position is susceptible to decarboxylation under certain thermal and basic conditions.[2] Furthermore, in Suzuki-Miyaura couplings, the stability of the boronic acid partner is a critical factor, with protodeboronation being a common side reaction.[3]

This guide will dissect these potential pitfalls and provide actionable strategies to mitigate them.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered when using this compound in synthetic protocols, particularly in palladium-catalyzed cross-coupling reactions.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

You've set up a Suzuki-Miyaura coupling with this compound, but the reaction is sluggish or fails to produce the desired product.

troubleshooting_workflow start Low/No Yield catalyst_poisoning Potential Catalyst Poisoning? start->catalyst_poisoning ligand_choice Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst_poisoning->ligand_choice Yes boronic_acid_stability Boronic Acid Degradation? catalyst_poisoning->boronic_acid_stability No end Improved Yield ligand_choice->end use_ester Use Boronic Ester (Pinacol) or Trifluoroborate boronic_acid_stability->use_ester Yes decarboxylation Decarboxylation of Starting Material? boronic_acid_stability->decarboxylation No use_ester->end lower_temp Lower Reaction Temperature (< 100 °C) decarboxylation->lower_temp Yes base_issue Incorrect Base? decarboxylation->base_issue No lower_temp->end weaker_base Use Weaker Base (e.g., K2CO3, K3PO4) base_issue->weaker_base Yes weaker_base->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Potential Cause Explanation Recommended Action
Catalyst Poisoning The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1] This is particularly problematic for 2-substituted pyridines.Switch to a palladium catalyst system with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[4] These ligands can help to stabilize the active catalytic species and prevent inhibition by the pyridine nitrogen.
Protodeboronation of Boronic Acid The boronic acid coupling partner can be unstable under the reaction conditions, leading to the replacement of the boronic acid group with a hydrogen atom.[3] This is a common side reaction, especially with heteroaryl boronic acids.[5]Consider using a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt. These are generally more resistant to protodeboronation.[5] Additionally, using anhydrous solvents and a weaker base like K₂CO₃ or K₃PO₄ can minimize this side reaction.[6]
Decarboxylation of Starting Material Pyridine-2-carboxylic acids can undergo decarboxylation at elevated temperatures, especially in the presence of a base.[2] This leads to the formation of 3-bromo-5-fluoropyridine, which may or may not react further.Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Temperatures above 100-110 °C should be avoided if decarboxylation is suspected. The choice of a milder base can also be beneficial.
Inappropriate Base The base is crucial for the transmetalation step of the Suzuki-Miyaura reaction.[7] A base that is too strong can promote side reactions, while one that is too weak or insoluble may not facilitate the reaction.For substrates with base-sensitive groups, potassium fluoride (KF) can be an effective base.[8] For general purposes, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices.[6]
Problem 2: Identification of an Unknown Byproduct

You've isolated your desired product, but an unknown impurity is present.

Side Product Formation Mechanism Analytical Signature (Mass Spectrometry) Mitigation Strategy
3-Bromo-5-fluoropyridine Decarboxylation of the starting material, this compound, under thermal or basic conditions.[2]M-44 (loss of CO₂) from the starting material's mass.Lower the reaction temperature and use a milder base.
Protodeboronated Product Cleavage of the C-B bond of the boronic acid coupling partner, replacing it with a C-H bond.[3]Mass corresponding to the boronic acid coupling partner minus the B(OH)₂ group and plus a hydrogen atom.Use a boronic ester or trifluoroborate salt. Ensure anhydrous conditions.[5]
Homocoupling of Boronic Acid Dimerization of the boronic acid coupling partner.Mass corresponding to a dimer of the boronic acid's organic component.Ensure rigorous degassing of the reaction mixture to remove oxygen, which can promote homocoupling.
Dehalogenated Product Replacement of the bromine atom on the pyridine ring with a hydrogen atom.Mass corresponding to the desired product minus the mass of bromine plus the mass of hydrogen.Use a robust ligand that promotes reductive elimination over other pathways. Ensure the absence of hydride sources.

III. Frequently Asked Questions (FAQs)

Q1: Can I perform the Suzuki-Miyaura coupling without protecting the carboxylic acid group?

A1: Yes, in many cases, the Suzuki-Miyaura coupling can be performed without protecting the carboxylic acid. However, the carboxylate formed under basic conditions can potentially coordinate to the palladium catalyst and influence its activity. If you are experiencing issues, consider converting the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Q2: My reaction mixture turns black. What does this indicate?

A2: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand. To prevent this, ensure your reaction is performed under an inert atmosphere (nitrogen or argon) with properly degassed solvents. Using a more robust catalyst system with a bulky, electron-rich ligand can also help to stabilize the active palladium species.

Q3: Is this compound prone to other side reactions besides those in cross-coupling?

A3: Besides the issues in cross-coupling, the primary side reaction of concern is decarboxylation.[2] This can be promoted by heat and is a known reactivity pathway for pyridine-2-carboxylic acids. Therefore, prolonged heating at high temperatures should be avoided, even when not performing a cross-coupling reaction.

Q4: What is the best way to purify the final product?

A4: Purification will depend on the specific properties of your product. Standard techniques such as column chromatography on silica gel are often effective. If your product contains the carboxylic acid moiety, it may be beneficial to perform an acidic workup to ensure the carboxylic acid is protonated, which can aid in extraction and chromatography.

IV. Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%) followed by an anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

V. Mechanistic Considerations

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X side_reaction1 Catalyst Poisoning (Pyridine Coordination) pd0->side_reaction1 pdiia Ar-Pd(II)-X(L2) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation Ar'-B(OR)2 pdiib Ar-Pd(II)-Ar'(L2) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product side_reaction2 Decarboxylation of Ar-X side_reaction3 Protodeboronation of Ar'-B(OR)2

Caption: Key steps in the Suzuki-Miyaura catalytic cycle and points of potential side reactions.

VI. References

  • BenchChem Technical Support. (2025). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.

  • BenchChem Technical Support. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates.

  • Wikipedia. (2023). Protodeboronation.

  • Al-Masum, M., & Islam, S. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3233.

  • Campbell, A. N., & Stahl, S. S. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Accounts of chemical research, 45(6), 851–863.

  • Garg, N. K. (2017). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Angewandte Chemie International Edition, 56(43), 13413-13417.

  • Watson, D. A., & Lipshutz, B. H. (2018). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 8(12), 11569-11576.

  • Organ, M. G., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(8), 14639-14655.

  • Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(19), 6594-6601.

  • Glorius, F., et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.

  • LibreTexts. (2021). Suzuki-Miyaura Coupling.

  • Organic Chemistry Portal. (2021). Suzuki Coupling.

  • Wikipedia. (2023). Suzuki reaction.

  • BenchChem Technical Support. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Ethyl-4-fluoropyridine.

  • Deshpande, P. P., et al. (2009). Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines. Organic letters, 11(21), 4982–4985.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1335-1341.

  • Chaudhary, P., et al. (2019). Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines. Molecules, 24(12), 2286.

  • Dehli, J. R., & Bolm, C. (2004). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Topics in Organometallic Chemistry, 11, 133-162.

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds, 1-18.

  • Brown, E. V., & Neil, R. J. (1964). Decarboxylation of 5- Substituted 2-Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 29(5), 1387-1390.

  • Anderson, K. W., et al. (2006). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 128(33), 10694–10695.

  • Al-Ghorbani, M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6523.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Bromo-5-fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the success of your experiments.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, often utilized for the synthesis of complex pharmaceutical intermediates.[1][2] Its trifunctional nature presents unique synthetic challenges, including regioselectivity control, potential side reactions, and purification difficulties. This guide will address these common issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Yield Optimization

Q1: I am planning to synthesize this compound via lithiation and carboxylation of 3-bromo-5-fluoropyridine. What is a reliable starting protocol?

A1: A common and effective method is the directed ortho-metalation (DoM) of 3-bromo-5-fluoropyridine followed by quenching with carbon dioxide. The nitrogen atom of the pyridine ring acts as a directing group, facilitating deprotonation at the C2 position.[3][4][5][6]

Here is a detailed, step-by-step protocol that serves as an excellent starting point:

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromo-5-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes (typically 2.0 M)

  • Dry ice (solid CO2)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (e.g., 10 volumes relative to the starting material) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.1 to 1.5 equivalents) to the cold THF via the dropping funnel, maintaining the temperature below -70 °C.

  • Addition of Starting Material: Dissolve 3-bromo-5-fluoropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution. The reaction mixture will typically turn a deep red or brown color, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: Crush dry ice into a fine powder and add it in small portions to the reaction mixture. A significant exotherm may be observed, so add the dry ice slowly to maintain the temperature below -60 °C. Continue stirring for at least one hour at -78 °C, then allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1 M HCl. Transfer the mixture to a separatory funnel and add diethyl ether.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Acidification & Isolation: Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate.

  • Drying and Concentration: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, dry the combined organic layers over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Q2: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in this reaction can stem from several factors. Here's a troubleshooting guide to address the most common issues:

Potential Cause Explanation & Troubleshooting Steps
Incomplete Lithiation The deprotonation of 3-bromo-5-fluoropyridine might be inefficient. Solutions: 1. Check the quality of your LDA: Ensure it is fresh and has been properly titrated. 2. Increase equivalents of LDA: Gradually increase the amount of LDA to 1.5 equivalents. 3. Extend reaction time: Allow the lithiation to proceed for a longer duration (e.g., 2-3 hours) at -78 °C.
Side Reactions Several side reactions can consume your starting material or lithiated intermediate. Solutions: 1. Strict temperature control: Maintain the temperature at -78 °C during the addition of LDA and the starting material. Higher temperatures can lead to unwanted side reactions. 2. Slow addition: Add the 3-bromo-5-fluoropyridine solution slowly to the LDA solution to avoid localized warming.
Inefficient Carboxylation The reaction with CO2 may not be going to completion. Solutions: 1. Use freshly crushed, high-purity dry ice: Older dry ice can accumulate a layer of water ice, which will quench the organolithium species. 2. Ensure good mixing: Vigorous stirring is crucial during the addition of dry ice to ensure efficient trapping of the lithiated intermediate. 3. Alternative CO2 source: For smaller scale reactions, bubbling dry CO2 gas through the solution can be more efficient.
Workup Issues The product may be lost during the extraction and isolation steps. Solutions: 1. Careful pH adjustment: Ensure the aqueous layer is sufficiently acidic (pH 2-3) to fully protonate the carboxylate and precipitate the product. 2. Thorough extraction: If the product is not precipitating, perform multiple extractions with a suitable solvent like ethyl acetate.

Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_lithiation Verify Lithiation Efficiency start->check_lithiation check_side_reactions Investigate Side Reactions start->check_side_reactions check_carboxylation Optimize Carboxylation Step start->check_carboxylation check_workup Review Workup & Isolation start->check_workup solution1 Titrate/use fresh LDA Increase equivalents Extend reaction time check_lithiation->solution1 solution2 Maintain -78°C Slow addition of reagents check_side_reactions->solution2 solution3 Use fresh, powdered dry ice Ensure vigorous stirring Consider CO2 gas check_carboxylation->solution3 solution4 Adjust pH to 2-3 Perform multiple extractions check_workup->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting flowchart for low yield.

Side Reactions & Impurities

Q3: I am observing an isomeric impurity in my crude product. What could it be and how can I avoid it?

A3: A likely isomeric impurity is 4-Bromo-5-fluoropyridine-2-carboxylic acid, which can arise from a phenomenon known as the "halogen dance" rearrangement.[7]

Understanding the Halogen Dance:

The halogen dance is a base-catalyzed intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring.[7][8] In your case, the initially formed 2-lithio-3-bromo-5-fluoropyridine can be in equilibrium with other lithiated species. The thermodynamic driving force for this rearrangement is the formation of a more stable carbanion.

Mechanism of Halogen Dance in 3-Bromo-5-fluoropyridine

G start 3-Bromo-5-fluoropyridine lithiated_intermediate 2-Lithio-3-bromo-5-fluoropyridine (Kinetic Product) start->lithiated_intermediate LDA, -78°C rearrangement Halogen Dance Rearrangement lithiated_intermediate->rearrangement carboxylation1 Carboxylation (CO2) lithiated_intermediate->carboxylation1 more_stable_intermediate 4-Lithio-3-bromo-5-fluoropyridine (Thermodynamic Product) rearrangement->more_stable_intermediate carboxylation2 Carboxylation (CO2) more_stable_intermediate->carboxylation2 product1 This compound (Desired Product) carboxylation1->product1 product2 4-Bromo-5-fluoropyridine-2-carboxylic acid (Isomeric Impurity) carboxylation2->product2

Caption: Halogen dance side reaction pathway.

Strategies to Minimize Halogen Dance:

  • Maintain Low Temperatures: The halogen dance is often favored at higher temperatures. Therefore, it is crucial to maintain the reaction temperature at -78 °C throughout the lithiation and carboxylation steps.

  • Shorten Reaction Times: Prolonged reaction times can allow the equilibrium to shift towards the more stable lithiated intermediate. Consider optimizing the lithiation time to the minimum required for complete conversion.

  • Choice of Base: While LDA is commonly used, other lithium amide bases with different steric bulk could potentially influence the regioselectivity.

Q4: Besides the halogen dance isomer, what other common impurities should I be aware of?

A4: Other potential impurities include:

  • Unreacted 3-bromo-5-fluoropyridine: This indicates incomplete lithiation or quenching of the organolithium species before carboxylation.

  • Debrominated product (5-fluoropyridine-2-carboxylic acid): This can occur if the lithiated species abstracts a proton from the solvent or another source before reacting with CO2.

  • Products from reaction with the solvent: Although THF is generally stable at -78 °C, prolonged reaction times or temperature fluctuations can lead to its deprotonation and subsequent reaction.

Purification

Q5: I am struggling to purify the crude this compound. What are the best methods?

A5: Pyridine carboxylic acids can be challenging to purify due to their zwitterionic nature and polarity.[9] Here are some recommended purification strategies:

1. Recrystallization:

This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical.

Solvent System Comments
Ethanol/Water A good starting point. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow to cool slowly to form crystals.
Ethyl Acetate/Hexanes Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Cool slowly.
Acetonitrile Can be a good solvent for recrystallization of pyridine carboxylic acids.[10]
Water The solubility of picolinic acids in water can be significant, so this may not be ideal for achieving high recovery, but can be effective for removing less polar impurities.[10][11][12]

2. Acid-Base Extraction:

This technique can be used to remove neutral and basic impurities.

  • Dissolve the crude product in an aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and basic impurities.

  • Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

3. Column Chromatography:

While not always the preferred method for highly polar compounds, it can be effective if recrystallization fails.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (e.g., 1%) to suppress tailing of the carboxylic acid.

Concluding Remarks

The synthesis of this compound requires careful control of reaction parameters to achieve high yield and purity. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for addressing common challenges, but it is important to remember that each reaction may require fine-tuning based on the specific laboratory conditions and reagent quality.

References

Technical Support Center: De-bromination of 3-Bromo-5-fluoropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the de-bromination of 3-bromo-5-fluoropyridine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthesis.

I. Conceptual Overview: The Chemistry of De-bromination

The reductive de-bromination of this compound derivatives is a crucial step in the synthesis of various pharmaceutical intermediates. This reaction involves the selective removal of a bromine atom from an aromatic ring, a type of hydrodehalogenation.[1] The most common and effective method for this transformation is catalytic hydrogenation, which offers high yields and chemoselectivity.[1]

This process typically utilizes a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source.[2][3] The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like formic acid, ammonium formate, or isopropanol.[4][5][6] The reaction proceeds via the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by a reductive step that cleaves the carbon-bromine bond and regenerates the catalyst.

Mechanism of Catalytic Transfer Hydrogenation

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Rate-Determining for Aryl Bromides) Pd(0)->Oxidative_Addition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Intermediate Oxidative_Addition->Ar-Pd(II)-Br Ligand_Exchange Ligand Exchange (H⁻ source) Ar-Pd(II)-Br->Ligand_Exchange e.g., HCOO⁻ Ar-Pd(II)-H Ar-Pd(II)-H Intermediate Ligand_Exchange->Ar-Pd(II)-H HBr HBr Ligand_Exchange->HBr Reductive_Elimination Reductive Elimination Ar-Pd(II)-H->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Ar-H De-brominated Product Reductive_Elimination->Ar-H

Caption: Catalytic cycle for palladium-catalyzed de-bromination.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the de-bromination of this compound derivatives, providing actionable solutions based on chemical principles.

Frequently Asked Questions (FAQs)

Q1: My de-bromination reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

A1: Several factors can lead to an incomplete reaction:

  • Catalyst Activity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. If using recycled catalyst, its activity may be diminished. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Hydrogen Source: If using hydrogen gas, ensure the system is properly sealed and purged to maintain a positive pressure. For transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, sodium formate) might be of poor quality or used in insufficient excess.[4] A larger excess of the hydrogen donor can often drive the reaction to completion.

  • Solvent Choice: The solvent plays a crucial role. Protic solvents like methanol or ethanol are generally effective for catalytic hydrogenation. Ensure the starting material is fully dissolved in the reaction solvent at the reaction temperature.

  • Temperature: While many de-brominations proceed at room temperature, some substrates may require gentle heating (e.g., 40-60 °C) to increase the reaction rate.[4]

Q2: I am observing side reactions, such as reduction of other functional groups. How can I improve selectivity?

A2: Achieving selectivity is key, especially with complex molecules.

  • Catalyst Selection: While Pd/C is a workhorse, other palladium catalysts can offer different selectivity profiles. For instance, palladium acetate with a suitable phosphine ligand might provide better results in some cases.

  • Reaction Conditions: Over-reduction can occur with prolonged reaction times or excessive hydrogen pressure. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[7] Using a milder hydrogen source, like sodium formate instead of hydrogen gas, can sometimes prevent unwanted reductions.[4] Bromides are generally reduced more readily than chlorides, and other functional groups like nitro, cyano, or keto groups can often be preserved under the right conditions.[1]

  • pH Control: The presence of a base, such as triethylamine or potassium carbonate, can sometimes influence selectivity and reaction rate, particularly in transfer hydrogenation reactions.[8]

Q3: I am having difficulty with the work-up and purification of my product. What are the best practices?

A3: A clean work-up is essential for obtaining a pure product.

  • Catalyst Removal: After the reaction, the heterogeneous Pd/C catalyst must be carefully removed by filtration. Filtering the reaction mixture through a pad of Celite® is a standard and effective method. Be aware that dry palladium on carbon can be pyrophoric, so the filter cake should not be allowed to dry completely in the air.[6]

  • Product Isolation: The product, 5-fluoropyridine-2-carboxylic acid, is an acid. After removing the catalyst, the product can often be isolated by adjusting the pH of the filtrate. Acidifying the solution will protonate the carboxylate, making the product less soluble in aqueous media and allowing for extraction into an organic solvent or precipitation.

  • Purification: If impurities are present, column chromatography on silica gel is a common purification technique. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column, is a good starting point. Recrystallization is also a powerful purification method if a suitable solvent can be found.

Troubleshooting Flowchart

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_reactions Troubleshooting Side Reactions cluster_workup Troubleshooting Work-up Start Reaction Issue Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions Observed? Start->Side_Reactions Workup_Issues Work-up/Purification Problems? Start->Workup_Issues Check_Catalyst Check Catalyst Activity (Use fresh catalyst, increase loading) Incomplete_Reaction->Check_Catalyst Modify_Catalyst Modify Catalyst System (Try different Pd sources/ligands) Side_Reactions->Modify_Catalyst Catalyst_Removal Proper Catalyst Removal (Filter through Celite®, keep wet) Workup_Issues->Catalyst_Removal Check_H2_Source Verify Hydrogen Source (Check H₂ pressure, use excess donor) Check_Catalyst->Check_H2_Source Optimize_Solvent_Temp Optimize Solvent & Temperature (Ensure solubility, gentle heating) Check_H2_Source->Optimize_Solvent_Temp Adjust_Conditions Adjust Reaction Conditions (Monitor closely, milder H₂ source) Modify_Catalyst->Adjust_Conditions Control_pH Control pH (Add a mild base) Adjust_Conditions->Control_pH Product_Isolation Optimize Product Isolation (pH adjustment for extraction/precipitation) Catalyst_Removal->Product_Isolation Purification_Strategy Refine Purification Strategy (Chromatography with acid additive, recrystallization) Product_Isolation->Purification_Strategy

Caption: A logical workflow for troubleshooting common de-bromination issues.

III. Detailed Experimental Protocols

Here we provide a reliable, step-by-step protocol for the de-bromination of a representative substrate, this compound.

Protocol: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is a robust starting point for the de-bromination of this compound derivatives.

Materials and Reagents:

  • This compound

  • Palladium on carbon (10% w/w, 50% water wet)

  • Ammonium formate

  • Methanol (reagent grade)

  • Celite® 545

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagents: Add methanol to dissolve the starting material (concentration typically 0.1-0.2 M). To this solution, add ammonium formate (3.0-5.0 eq).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.05-0.10 eq by weight of palladium) to the reaction mixture. Caution: Palladium on carbon can be pyrophoric; handle with care and do not add to a dry flask containing flammable solvents.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 65 °C for methanol) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Prepare a small plug of Celite® in a Büchner funnel and wet it with methanol. Carefully filter the reaction mixture through the Celite® plug to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Work-up - Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to remove the methanol.

  • Work-up - Extraction: To the resulting residue, add deionized water and adjust the pH to ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Work-up - Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-fluoropyridine-2-carboxylic acid.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Data Interpretation: Monitoring Reaction Progress
Analytical TechniqueWhat to Look For
TLC (Thin Layer Chromatography) Disappearance of the starting material spot and appearance of a new, typically more polar, product spot.
LC-MS (Liquid Chromatography-Mass Spectrometry) Disappearance of the peak corresponding to the mass of the starting material and the appearance of a new peak with a mass corresponding to the de-brominated product. The isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units) in the starting material will be absent in the product.[8]
¹H NMR (Proton Nuclear Magnetic Resonance) Disappearance of the aromatic proton signals of the starting material and the appearance of new aromatic proton signals corresponding to the product.

IV. Safety Considerations

  • Palladium on Carbon: As mentioned, dry Pd/C can be pyrophoric. Always handle it in a well-ventilated area and avoid creating dust. Keep the catalyst wetted with solvent.[6]

  • Hydrogen Gas: If using hydrogen gas, ensure all equipment is properly grounded and work in a fume hood. Hydrogen is highly flammable and can form explosive mixtures with air.[6]

  • Solvents: Handle all organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following this guide, researchers can confidently approach the de-bromination of this compound derivatives, troubleshoot common issues, and achieve high yields of their desired products.

References

stability issues of 3-Bromo-5-fluoropyridine-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-fluoropyridine-2-carboxylic acid

Document ID: TSC-2025-BFPA-001

Introduction

This compound is a key building block in modern drug discovery and development, valued for its utility in introducing a halogenated pyridine motif into complex molecules. However, its unique electronic structure presents stability challenges, particularly under the acidic conditions frequently employed in synthetic chemistry. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers anticipate, diagnose, and mitigate stability issues, ensuring the integrity of their experiments and the quality of their results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What makes this compound susceptible to degradation in acidic conditions?

A1: The instability is primarily due to a well-known chemical reaction called decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide (CO₂).[1] The pyridine ring, especially with electron-withdrawing substituents like bromine and fluorine, is predisposed to this reaction. The mechanism involves the formation of a zwitterionic intermediate, which is stabilized by the proximity of the ring nitrogen to the carboxylic acid at the 2-position.[2][3] Acidic conditions can accelerate this process by protonating the pyridine nitrogen, further increasing the electron-withdrawing nature of the ring and facilitating the cleavage of the carbon-carbon bond to release CO₂.[4][5]

Q2: What are the primary signs of degradation in my sample or reaction?

A2: The most common indicators of degradation include:

  • Unexpected Gas Evolution: Decarboxylation releases carbon dioxide, which may be observed as bubbling or effervescence when the compound is dissolved in an acidic medium, especially upon gentle heating.

  • Appearance of New Peaks in Analytical Data: When analyzing your reaction mixture by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you will notice a decrease in the peak area of the starting material and the emergence of a new, significant peak corresponding to the degradation product, 3-Bromo-5-fluoropyridine.[6]

  • Inconsistent Reaction Yields: If you are using the acid in a subsequent reaction (e.g., an amide coupling), unexplained low yields or the formation of unexpected side products often point to the degradation of your starting material before or during the reaction.

Q3: What is the main degradation product I should look for?

A3: The primary degradation product is 3-Bromo-5-fluoropyridine . This is formed by the loss of the C(O)OH group from the starting material. When analyzing by LC-MS, you should look for a compound with a molecular weight corresponding to this structure.

Q4: Are there general storage recommendations to ensure the compound's stability?

A4: Yes. To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[7][8][9] It is crucial to keep it segregated from incompatible materials, especially strong bases and, ironically, strong acids, to prevent inadvertent degradation.[7] For long-term storage, refrigeration is recommended.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Scenario 1: Significant Loss of Starting Material in an Acid-Catalyzed Reaction

Problem: "I am attempting a reaction that requires acidic conditions (e.g., Fischer esterification, removal of a Boc protecting group with TFA), and my HPLC/LC-MS analysis shows that a significant portion of my this compound is gone, replaced by a major, non-polar peak."

Root Cause Analysis: This is a classic case of acid-catalyzed decarboxylation. Strong acids like trifluoroacetic acid (TFA) or mineral acids (HCl, H₂SO₄) readily protonate the pyridine nitrogen, which dramatically accelerates the rate of CO₂ loss. The rate of decarboxylation for pyridine-2-carboxylic acids is highly dependent on pH, often showing a maximum rate at a specific acidic pH where the zwitterionic form is most prevalent.[5]

Solutions & Mitigation Strategies:

  • Modify Reaction Conditions:

    • Lower the Temperature: Decarboxylation is a thermally driven process. If your protocol allows, run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to significantly slow the rate of degradation.

    • Use Milder Acids: If possible, substitute strong acids with weaker organic acids or use catalytic amounts instead of stoichiometric or solvent quantities.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the exposure time of the starting material to harsh acidic conditions.

  • Change the Order of Addition:

    • If the carboxylic acid is being used in a coupling reaction, consider activating it before introducing the acidic component. For example, form an active ester (like an NHS ester) or an acid chloride under neutral or slightly basic conditions first. This converts the vulnerable carboxylic acid into a more stable intermediate before the final, potentially acidic, step.

  • Perform a Control Experiment:

    • To confirm that degradation is the issue, run a blank reaction. Dissolve this compound in the same acidic solvent system and at the same temperature as your main reaction, but without the other reagents. Monitor its disappearance over time using HPLC. This will give you a baseline degradation rate and confirm the source of your problem.

Scenario 2: How to Quantify Stability and Identify Degradants

Problem: "I suspect my compound is degrading, but I need to prove it, identify the byproduct, and understand the stability limits for my process development."

Root Cause Analysis: Visual observation is not sufficient for regulatory or process development purposes. A systematic approach, known as a forced degradation study , is required to understand degradation pathways and develop stability-indicating analytical methods.[][11] These studies deliberately stress the compound under various conditions to generate potential degradants.[12][13]

Solution: Perform a Forced Degradation Study

Forced degradation studies are a cornerstone of pharmaceutical development, helping to establish degradation pathways and validate analytical methods.[11] The goal is to achieve a target degradation of 5-20%, as this provides enough of the degradant for identification without completely consuming the parent compound.[13]

Experimental Protocol: Forced Acidic Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound under acidic conditions.

1. Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
  • Prepare acidic solutions of varying strengths (e.g., 0.01 M HCl, 0.1 M HCl, and 1 M HCl).
  • Prepare a neutralizing solution (e.g., a phosphate buffer at pH 7 or a solution of NaOH of equivalent molarity to the acid used).

2. Stress Conditions & Time Points:

  • Set up multiple vials for each condition. For each acid concentration, you will have vials for different temperatures (e.g., Room Temperature, 40 °C, 60 °C).[14]
  • To an appropriate volume of the stock solution, add an equal volume of the acid solution.
  • At designated time points (e.g., 0 hr, 2 hr, 6 hr, 12 hr, 24 hr), withdraw an aliquot from each vial.

3. Sample Analysis:

  • Immediately neutralize the withdrawn aliquot to stop the degradation reaction.
  • Dilute the sample to a suitable concentration for analysis.
  • Analyze the sample by a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like 0.1% formic acid or TFA). A UV or PDA detector is commonly used.[6]
  • For peak identification, collect the fractions corresponding to the parent compound and the main degradant and analyze by LC-MS to confirm their molecular weights.

4. Data Interpretation & Visualization:

  • Calculate the percentage of the parent compound remaining at each time point.
  • Plot the percentage of the parent compound vs. time for each condition.
  • Summarize the results in a table for easy comparison.

Data Presentation: Example Stability Data Table

ConditionTemperature (°C)Time (hours)Parent Compound Remaining (%)
0.01 M HClRoom Temp2498.5%
0.1 M HClRoom Temp2491.2%
0.1 M HCl40 °C1285.7%
0.1 M HCl60 °C676.4%
1 M HClRoom Temp672.1%

This is representative data and will vary based on exact experimental conditions.

Part 3: Visualization of Mechanisms and Workflows

Degradation Pathway

The following diagram illustrates the acid-catalyzed decarboxylation of this compound. The process is initiated by the protonation of the pyridine nitrogen, which facilitates the elimination of carbon dioxide to form the final degradant, 3-Bromo-5-fluoropyridine.

G cluster_0 Step 1: Acid Protonation cluster_1 Step 2: Decarboxylation (Rate-Limiting) A 3-Bromo-5-fluoropyridine- 2-carboxylic acid B Protonated Intermediate (Zwitterionic Character) A->B + H+ C Transition State B->C Δ (Heat) D 3-Bromo-5-fluoropyridine C->D E Carbon Dioxide (CO2) C->E

Caption: Acid-catalyzed decarboxylation pathway.

Experimental Workflow for Stability Testing

This workflow diagram outlines the logical steps for conducting a forced degradation study to assess the stability of the compound.

G prep 1. Prepare Stock & Acid Solutions stress 2. Mix & Apply Stress (Temp, Time) prep->stress sample 3. Withdraw & Quench Aliquots at Time Points stress->sample analyze 4. Analyze by HPLC / LC-MS sample->analyze report 5. Calculate Degradation & Identify Products analyze->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Low Conversion in 3-Bromo-5-fluoropyridine-2-carboxylic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving 3-bromo-5-fluoropyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this versatile but often tricky building block. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the scientific rationale behind them.

The unique structure of this compound presents a specific set of challenges. The electron-deficient pyridine ring, the presence of multiple functional groups (bromo, fluoro, carboxylic acid), and the Lewis basic nitrogen atom can all conspire to complicate standard coupling protocols, frequently leading to low conversion rates. This guide will help you navigate these complexities.

Part 1: General Troubleshooting & Core Concepts

This section addresses overarching issues that can affect any coupling reaction with this substrate.

FAQ 1: My reaction is stalled or shows very low conversion regardless of the coupling type. What are the most likely culprits?

Answer: When facing consistently poor performance, the issue often lies with catalyst deactivation or suboptimal reaction setup. The this compound molecule has two primary features that can disrupt catalysis:

  • Pyridine Nitrogen Coordination (Catalyst Poisoning): The Lewis basic nitrogen on the pyridine ring is a notorious inhibitor of palladium catalysts.[1][2] It can coordinate strongly to the metal center, forming inactive or less active catalytic species that halt the catalytic cycle.[3][4] This is arguably the most common reason for failure with this class of substrate.

  • Carboxylate Anion Interference: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. This anion can also coordinate to the palladium center, potentially stabilizing it in an inactive state and preventing the formation of the active Pd(0) species required for oxidative addition.[5]

Proposed Solutions & Scientific Rationale:

  • Ligand Choice is Critical: To counteract pyridine poisoning, use sterically bulky, electron-rich phosphine ligands. These ligands create a crowded environment around the palladium atom, physically blocking the pyridine nitrogen from binding.[2]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands like XPhos, SPhos, or RuPhos are field-proven for coupling electron-deficient N-heterocycles.[2][6][7]

  • Protect the Carboxylic Acid: If catalyst inhibition by the carboxylate is suspected, consider protecting it as an ester (e.g., methyl or ethyl ester). This removes the anionic coordinating group. The ester can be hydrolyzed back to the carboxylic acid post-coupling.

  • Ensure Rigorous Inert Conditions: All palladium-catalyzed cross-couplings are sensitive to oxygen.[6] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for an extended period) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[8]

Troubleshooting Workflow: Initial Reaction Failure

Below is a decision-making workflow for diagnosing a failed coupling reaction with this compound.

G cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions Start Reaction Stalled / Low Conversion Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) Start->Check_Inert Check_Inert->Start Atmosphere Faulty -> Fix & Retry Check_Reagents Confirm Reagent Purity & Stoichiometry (Substrates, Base, Catalyst) Check_Inert->Check_Reagents Atmosphere OK Check_Reagents->Start Reagents Faulty -> Purify & Retry Analyze_Crude Analyze Crude Reaction Mixture (LCMS/NMR) Check_Reagents->Analyze_Crude Reagents OK SM_Present Starting Materials Largely Unreacted? Analyze_Crude->SM_Present Side_Products Side Products Observed? SM_Present->Side_Products Yes Sol_Catalyst Issue: Catalyst Inactivity - Switch to Bulky Ligand (XPhos, SPhos) - Use a Pd(0) Precatalyst - Increase Catalyst Loading SM_Present->Sol_Catalyst Yes Sol_Side_Reaction Issue: Side Reaction - Identify Side Product (e.g., Dehalogenation) - Adjust Base or Temperature - Protect Carboxylic Acid Side_Products->Sol_Side_Reaction Yes

Caption: A workflow for troubleshooting low yields.

Part 2: Specific Coupling Guides

FAQ 2: Troubleshooting Suzuki-Miyaura Couplings

Question: "My Suzuki coupling of this compound with an arylboronic acid has a low yield. I see unreacted starting material and a byproduct that appears to be debrominated starting material. What's happening?"

Answer: This scenario points to two classic failure modes in Suzuki couplings involving heteroaryl halides: slow oxidative addition and competing side reactions.

Probable Causes & Solutions:

  • Slow Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring is reactive, but the overall catalytic cycle can be sluggish. If the oxidative addition of the Pd(0) catalyst to the C-Br bond is not efficient, the reaction will stall.

    • Solution: Use a highly active catalyst system. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos ) is often required to accelerate this step for challenging substrates.[6][8]

  • Protodeboronation of the Boronic Acid: This is a major side reaction where the boronic acid coupling partner reacts with trace water or base to be replaced by a hydrogen atom.[1][6] This depletes your nucleophile. Pyridylboronic acids are especially prone to this.[9][10]

    • Solution 1: Use more stable boron reagents. Convert your boronic acid to a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K) . These are more resistant to premature decomposition.[8][9]

    • Solution 2: Optimize the base. While a base is necessary, overly harsh conditions can accelerate protodeboronation. Use weaker inorganic bases like K₃PO₄ or K₂CO₃ instead of strong hydroxides.[9] Using rigorously dried solvents can also help.[9]

  • Dehalogenation (or Hydrodehalogenation): The observation of debrominated starting material indicates a side reaction where the bromo group is replaced by hydrogen. This can be caused by palladium hydride species in the reaction mixture.[6]

    • Solution: The choice of base and solvent can influence this pathway. Screening different bases (e.g., switching from K₂CO₃ to Cs₂CO₃) or solvents can mitigate this issue.[6]

ProblemProbable CauseRecommended Action
Stalled ReactionInefficient Oxidative Addition / Catalyst PoisoningUse Pd₂(dba)₃ or Pd(OAc)₂ with a bulky ligand like SPhos or XPhos.
Loss of Boronic AcidProtodeboronationSwitch to a more stable boronic pinacol ester or a trifluoroborate salt. Use K₃PO₄ as the base.
Debrominated ByproductDehalogenationScreen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and ensure high-purity reagents.
FAQ 3: Troubleshooting Buchwald-Hartwig Aminations

Question: "I'm attempting a Buchwald-Hartwig amination with an amine, but the reaction is not proceeding. My catalyst seems to be inactive."

Answer: The Buchwald-Hartwig amination is exceptionally sensitive to catalyst inhibition by pyridine substrates.[2] The free amine coupling partner can also coordinate to the palladium center, further complicating the reaction.[7][11]

Probable Causes & Solutions:

  • Severe Catalyst Poisoning: This is the primary challenge. The combination of the pyridine nitrogen and the amine nucleophile creates a highly competitive environment for the palladium catalyst's coordination sphere.

    • Solution: The use of very bulky ligands is non-negotiable. XPhos and BrettPhos are specifically designed to create a sterically shielded catalytic pocket that favors the desired reductive elimination step over catalyst inhibition.[7] Using well-defined palladium precatalysts (e.g., XPhos Pd G3) can also lead to more reproducible results by ensuring efficient generation of the active catalyst.

  • Incorrect Base Selection: The base is critical for deprotonating the amine-palladium complex to enable reductive elimination.[2]

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective bases for these couplings.[7][12] Weaker bases like carbonates are generally ineffective.

  • Formation of Inactive Pd-Amine Complexes: The amine starting material, especially primary amines, can form stable, catalytically incompetent bis(amine) palladium complexes.[11]

    • Solution: This can sometimes be overcome by using a higher catalyst loading or by carefully controlling the stoichiometry. In some challenging cases, protection of a secondary amine on the substrate may be necessary.

FAQ 4: Troubleshooting Amide Bond Formations

Question: "My attempt to form an amide by coupling this compound with an amine using a standard coupling reagent (like HATU or HBTU) is giving a low yield and a complex mixture of byproducts."

Answer: Direct amide coupling with pyridine-2-carboxylic acids can be problematic due to the molecule's electronic nature and potential side reactions.[13]

Probable Causes & Solutions:

  • Low Reactivity of the Activated Ester: The electron-withdrawing nature of the pyridine ring can influence the stability and reactivity of the activated intermediate (e.g., the O-acylisourea from carbodiimides or the active ester from HATU/HBTU).

    • Solution 1: Use a more robust activation method. Converting the carboxylic acid to the acyl chloride is a classic and highly effective strategy.[14] This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and will react readily with the amine.[13][15]

    • Solution 2: Optimize the coupling additives. When using carbodiimide reagents (like EDC or DIC), the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to minimize racemization and form a more reactive intermediate ester.[14][16] For sluggish reactions with HATU, ensuring the presence of a non-nucleophilic base like DIPEA is essential.[15]

  • Side Reactions:

    • Hydrolysis: The activated carboxylic acid intermediate is sensitive to moisture. Ensure all reagents and solvents are anhydrous to prevent hydrolysis back to the starting carboxylic acid.[17]

    • Ring Chlorination: When using thionyl chloride to generate the acyl chloride, chlorination of the pyridine ring at the 4-position can sometimes occur as a side reaction.[13] Careful control of reaction temperature and time can help minimize this.

Decision Tree: Selecting an Amide Coupling Strategy

G Start Need to Form Amide Bond Substrate_Sensitivity Are Substrates Sensitive to Harsh Conditions? Start->Substrate_Sensitivity Peptide_Coupling Use Peptide Coupling Reagents (HATU/DIPEA or EDC/HOAt) Substrate_Sensitivity->Peptide_Coupling Yes Acyl_Chloride Convert to Acyl Chloride (SOCl₂ or Oxalyl Chloride), then add Amine Substrate_Sensitivity->Acyl_Chloride No Troubleshoot_Peptide Low Yield? - Ensure anhydrous conditions - Add DMAP (catalytic) - Increase reaction time/temp Peptide_Coupling->Troubleshoot_Peptide Troubleshoot_Acyl Side Reactions? - Control temperature carefully - Use Oxalyl Chloride instead of SOCl₂ Acyl_Chloride->Troubleshoot_Acyl

Caption: A decision tree for amide coupling strategies.

Part 3: Experimental Protocols

These protocols are provided as validated starting points. Optimization for your specific coupling partner is likely necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized to mitigate catalyst poisoning and protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky phosphine ligand (e.g., SPhos, 6 mol%).

  • Reaction Setup: Seal the reaction vial with a septum. Evacuate and backfill with argon three times.

  • Solvent Addition: Add the pre-mixed catalyst/ligand solid to the main reaction vial under a positive flow of argon. Then, add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure for purification.

Protocol 2: General Procedure for Amide Coupling via Acyl Chloride

This protocol is for robust amide formation when standard coupling reagents fail.

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an argon atmosphere, suspend this compound (1.0 equiv.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (2.0 equiv.) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1 drop).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is typically used immediately without further purification.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.1 equiv.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 equiv.) in anhydrous DCM.

  • Coupling: Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate for purification.

References

minimizing impurity formation in 3-Bromo-5-fluoropyridine-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurity Formation in Synthesis and Reactions

Welcome to the technical support center for 3-Bromo-5-fluoropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and use of this important building block. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you minimize impurity formation and ensure the highest quality of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and reactivity of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy begins with a suitable commercially available pyridine derivative. One plausible route involves the Sandmeyer reaction of 3-amino-5-bromopyridine to introduce the fluorine atom, followed by a directed ortho-metalation (lithiation) and subsequent carboxylation to install the carboxylic acid group at the 2-position. Another potential pathway could involve the bromination of a pre-functionalized fluoropyridine-2-carboxylic acid derivative. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am observing a significant amount of a di-brominated impurity in my reaction. What could be the cause?

A2: The formation of di-brominated species is a common issue in the synthesis of brominated pyridines. This typically occurs during the bromination step of a pyridine or aminopyridine precursor. Over-bromination can be caused by several factors, including:

  • Excess Brominating Agent: Using too much of the brominating reagent (e.g., Br₂, NBS) can lead to the introduction of a second bromine atom onto the pyridine ring.

  • Reaction Conditions: Elevated temperatures or prolonged reaction times can also promote further bromination.

  • Substrate Reactivity: The electronic properties of the substituents on the pyridine ring can influence its susceptibility to multiple brominations.

To minimize this impurity, it is crucial to carefully control the stoichiometry of the brominating agent and to monitor the reaction progress closely, for instance by TLC or LC-MS.[1]

Q3: My final product shows a peak corresponding to the decarboxylated product, 3-Bromo-5-fluoropyridine. How can I prevent this?

A3: Decarboxylation of pyridine-2-carboxylic acids can occur under certain conditions, particularly at elevated temperatures or in the presence of acid or base. The proximity of the carboxylic acid to the nitrogen atom in the pyridine ring can facilitate the loss of CO₂. To minimize decarboxylation:

  • Avoid High Temperatures: During work-up, purification (e.g., distillation), and storage, it is advisable to use the lowest possible temperatures.

  • Control pH: Extremes of pH should be avoided if possible. Neutralization and extraction steps should be performed promptly and at controlled temperatures.

  • Careful Handling: Avoid prolonged heating of the isolated product.

Q4: I am struggling with the purification of the final product. What are the recommended methods?

A4: The purification of halopyridine carboxylic acids can be challenging due to their polarity and potential for zwitterion formation. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, isopropanol, or mixtures of organic solvents with water.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. The carboxylic acid can be extracted into a basic aqueous solution, washed with an organic solvent to remove impurities, and then re-precipitated by acidification.

  • Column Chromatography: While possible, chromatography on silica gel can sometimes be difficult due to the acidic nature of the compound. Using a modified mobile phase, for example by adding a small amount of acetic or formic acid, can improve the separation.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.

Issue 1: Incomplete Conversion of Starting Material
Potential Cause Troubleshooting Action
Insufficient Reagent Carefully re-check the stoichiometry of all reagents, particularly in lithiation or Sandmeyer reactions.
Low Reaction Temperature For lithiation reactions, ensure the temperature is low enough to allow for efficient deprotonation but that the reaction is allowed to proceed to completion. For Sandmeyer reactions, ensure the diazotization is complete before proceeding to the next step.
Poor Reagent Quality Use freshly opened or properly stored reagents. Organolithium reagents are particularly sensitive to moisture and air.
Inadequate Mixing Ensure efficient stirring, especially in heterogeneous reaction mixtures.
Issue 2: Formation of Isomeric Impurities
Potential Cause Troubleshooting Action
Lack of Regioselectivity in Bromination The position of bromination is directed by the existing substituents on the pyridine ring. Ensure that the reaction conditions favor the desired isomer. The use of specific brominating agents and solvents can influence regioselectivity.
Rearrangement during Sandmeyer Reaction While less common, rearrangements can occur. Careful control of temperature and the choice of copper salt can help to minimize side reactions.
Metal-Halogen Exchange during Lithiation If using an organolithium reagent, there is a possibility of bromine-lithium exchange. Using a non-nucleophilic base or carefully controlling the temperature can mitigate this.
Issue 3: Presence of Unidentified By-products
Potential Cause Troubleshooting Action
Side Reactions of Reactive Intermediates Diazonium salts and organolithium species are highly reactive and can participate in various side reactions. Ensure an inert atmosphere (for lithiations) and controlled addition of reagents.
Reaction with Solvent Some solvents can react with strong bases or other reactive intermediates. Choose a non-reactive solvent for your specific reaction conditions.
Hydrolysis of Intermediates Ensure anhydrous conditions are maintained, especially during lithiation and carboxylation steps.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of this compound. Note: These are illustrative and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 3-Bromo-5-fluoropyridine via Sandmeyer Reaction

This protocol outlines the synthesis of a key intermediate.

  • Diazotization:

    • Dissolve 3-amino-5-bromopyridine in an aqueous solution of a non-nucleophilic acid (e.g., tetrafluoroboric acid).[2]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Fluoro-dediazoniation (Balz-Schiemann type):

    • The diazonium tetrafluoroborate salt can often be isolated by filtration.

    • Gently heat the isolated salt in an inert, high-boiling solvent (e.g., toluene, xylene) to induce decomposition and formation of the fluoropyridine.[2]

    • Alternatively, the reaction can be carried out in situ without isolation of the salt.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and wash with an aqueous base to remove acidic by-products.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.[2]

Protocol 2: Synthesis of this compound via Lithiation and Carboxylation

This protocol describes the introduction of the carboxylic acid group.

  • Lithiation:

    • Dissolve 3-bromo-5-fluoropyridine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the 2-position of the pyridine ring.

    • Stir the reaction at low temperature for a sufficient time to ensure complete lithiation.

  • Carboxylation:

    • Bubble dry carbon dioxide gas through the solution of the lithiated intermediate, or pour the solution onto an excess of crushed dry ice.

    • Allow the reaction mixture to warm slowly to room temperature.

  • Work-up and Purification:

    • Quench the reaction with water or a dilute aqueous acid.

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer to precipitate the carboxylic acid product.

    • Collect the solid product by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent to obtain the pure this compound.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key transformations and potential pitfalls in the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Fluorination cluster_1 Step 2: Carboxylation 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Diazonium Salt Diazonium Salt 3-Amino-5-bromopyridine->Diazonium Salt NaNO2, HBF4 3-Bromo-5-fluoropyridine 3-Bromo-5-fluoropyridine Diazonium Salt->3-Bromo-5-fluoropyridine Heat (Sandmeyer) Lithiated Intermediate Lithiated Intermediate 3-Bromo-5-fluoropyridine->Lithiated Intermediate LDA, -78°C This compound This compound Lithiated Intermediate->this compound 1. CO2 2. H3O+

Caption: General synthetic route to this compound.

Impurity_Formation cluster_bromination Bromination Side Reaction cluster_decarboxylation Post-synthesis Impurity Aminopyridine Precursor Aminopyridine Precursor Desired Mono-bromo Product Desired Mono-bromo Product Aminopyridine Precursor->Desired Mono-bromo Product Di-bromo Impurity Di-bromo Impurity Aminopyridine Precursor->Di-bromo Impurity Excess Brominating Agent Target Carboxylic Acid 3-Bromo-5-fluoropyridine- 2-carboxylic acid Decarboxylated Impurity 3-Bromo-5-fluoropyridine Target Carboxylic Acid->Decarboxylated Impurity Heat / Extreme pH

References

alternative solvents for reactions involving 3-Bromo-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-fluoropyridine-2-carboxylic acid

A Guide to Solvent Selection and Reaction Optimization

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with solvent selection for this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature data, in-house expertise, and established chemical principles to empower you to overcome common hurdles and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and use of this compound, focusing on solubility and solvent compatibility.

Question 1: What are the recommended starting solvents for dissolving this compound at room temperature?

This is a critical first step. The solubility of this compound is dictated by its polar carboxylic acid group, the relatively nonpolar bromofluoropyridine ring, and its crystalline nature. A good starting point is to use polar aprotic solvents.

  • Primary Recommendations: Tetrahydrofuran (THF), Dioxane, and Acetonitrile (MeCN) are often the first choices. They provide a good balance of polarity to dissolve the molecule without being overly reactive.

  • Secondary Options: For reactions requiring higher temperatures, consider more polar, higher-boiling point solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Dimethyl sulfoxide (DMSO). However, be aware of their higher reactivity and potential for difficult removal during workup.

  • Alcohols: Methanol (MeOH) and Ethanol (EtOH) can also be effective, particularly if a protic solvent is acceptable or required for the subsequent reaction. They can solvate both the carboxylate group and the pyridine nitrogen.

Question 2: My compound is not dissolving in my chosen reaction solvent. What should I do?

Incomplete dissolution is a common issue that can lead to poor reaction kinetics and inconsistent results. Here’s a systematic approach to troubleshooting:

  • Gentle Heating: Many solubility issues can be resolved by warming the mixture. A gentle increase to 40-60 °C can significantly improve solubility in solvents like THF or Dioxane. Always ensure this temperature is well below the solvent's boiling point and compatible with your starting materials.

  • Solvent Mixtures: Employing a co-solvent can be highly effective. For example, if your reaction is in a less polar solvent like Toluene, adding a small percentage of a more polar solvent like THF or DMF can aid dissolution.

  • Basification: The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt. Adding a mild, non-nucleophilic base can dramatically increase solubility in polar solvents. For instance, adding an equivalent of a tertiary amine like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can be effective. This is often a prerequisite for subsequent reactions like amide couplings.

Question 3: Are there any solvents I should absolutely avoid?

Yes. The choice of solvent is intrinsically linked to the intended reaction.

  • Nucleophilic Solvents in Coupling Reactions: Avoid highly nucleophilic solvents like primary or secondary amines if you are planning a subsequent reaction at the bromine-bearing carbon (e.g., Suzuki or Buchwald-Hartwig coupling). These solvents can act as competing nucleophiles.

  • Reactive Solvents with Activating Agents: When using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form an acid chloride, avoid solvents that react with them, such as alcohols or water. Dichloromethane (DCM) or Toluene are generally preferred for these transformations.

  • Strongly Basic Aqueous Solutions: While basification increases solubility, exposing the molecule to strong aqueous bases (like NaOH) at elevated temperatures for prolonged periods can risk nucleophilic aromatic substitution of the fluorine or bromine atoms.

Part 2: Troubleshooting Guide - Reaction-Specific Solvent Issues

This section provides in-depth guidance for specific synthetic applications.

Scenario 1: Amide Bond Formation

Problem: "I am attempting an amide coupling using HATU, but my reaction is sluggish and gives low yields. I am using Dichloromethane (DCM) as the solvent."

Analysis: While DCM is a common solvent for amide couplings, the low solubility of this compound in it is a likely culprit. Poor solubility leads to a low effective concentration of the acid, resulting in slow activation by the coupling reagent.

Recommended Solution:

Switch to a more polar aprotic solvent that better solubilizes the starting material.

  • Primary Choice: N,N-Dimethylformamide (DMF) is the industry standard for challenging amide couplings. It readily dissolves the carboxylic acid, the amine, and the coupling reagents.

  • Alternative: Acetonitrile (MeCN) can be a good alternative if DMF is undesirable for downstream processing.

Troubleshooting Workflow: Amide Coupling

cluster_0 Problem Identification cluster_1 Solution Pathway cluster_2 Expected Outcome A Low Yield in Amide Coupling Solvent: DCM Issue: Poor Solubility B Switch to Polar Aprotic Solvent Primary: DMF Alternative: MeCN A->B Change Solvent C Ensure Base is Present Typically DIPEA or TEA Action: Deprotonates Acid B->C Add Base D Monitor Reaction Technique: LCMS Goal: Track SM Consumption C->D Proceed E Improved Solubility & Reaction Rate Result: Higher Yield D->E Achieve

Caption: Workflow for troubleshooting amide coupling reactions.

Scenario 2: Suzuki-Miyaura Cross-Coupling

Problem: "My Suzuki coupling reaction is failing. I see decomposition of my starting material and minimal product formation. I am using Dioxane with an aqueous base."

Analysis: This is a classic challenge. While Dioxane/water is a standard solvent system for Suzuki couplings, the combination of heat and an aqueous base can lead to competitive side reactions with highly functionalized pyridines.

Potential Side Reactions:

  • Protodebromination: The bromine atom is replaced by a hydrogen.

  • Hydrolysis: Nucleophilic attack by hydroxide on the electron-deficient pyridine ring.

Recommended Solution:

Move to an anhydrous, non-aqueous solvent system to minimize these side reactions.

  • Primary System: Toluene or 1,4-Dioxane with a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Co-Solvent Strategy: A mixture of Toluene and a more polar solvent like THF can improve the solubility of the base and other reagents. For example, a 4:1 mixture of Toluene:THF.

Data Summary: Recommended Solvents for Key Transformations

Reaction TypePrimary SolventCo-Solvent / AdditiveRationale
Amide Coupling DMF, MeCNDIPEA, TEAHigh solubility for acid and coupling reagents. Base activates carboxylic acid.
Suzuki Coupling Dioxane, TolueneTHF, EthanolAnhydrous conditions prevent side reactions. Co-solvents aid solubility.
Acid Chloride Formation DCM, TolueneCatalytic DMFInert to chlorinating agent (e.g., SOCl₂). DMF acts as a catalyst.
Nucleophilic Substitution DMSO, NMPNoneHigh boiling point, polar aprotic nature facilitates SNAr reactions.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

This protocol provides a systematic way to identify a suitable solvent for your reaction.

  • Preparation: To 5-10 mg of this compound in a small vial, add 0.1 mL of the test solvent.

  • Room Temperature Test: Agitate the vial at room temperature for 2-3 minutes. Observe and record the degree of dissolution.

  • Heating Test: If the solid has not fully dissolved, warm the vial to 50 °C in a heating block for 5 minutes. Record your observations.

  • Basification Test (for polar aprotic solvents): If solubility is still poor, add 1.1 equivalents of a base (e.g., DIPEA) to the suspension at room temperature. Agitate and observe. This mimics the conditions for many coupling reactions.

  • Selection: Choose the solvent that provides complete dissolution under the conditions closest to your planned reaction.

Solvent Selection Logic

Start Start: Need Solvent for Reaction ReactionType Identify Reaction Type (e.g., Coupling, SNAr) Start->ReactionType SolubilityTest Perform Solubility Test (Protocol 1) ReactionType->SolubilityTest IsSoluble Is Compound Soluble? SolubilityTest->IsSoluble UseSolvent Proceed with Selected Solvent IsSoluble->UseSolvent Yes Troubleshoot Troubleshoot Solubility IsSoluble->Troubleshoot No AddCosolvent Try Co-solvent Mixture Troubleshoot->AddCosolvent AddBase Try Adding Base (e.g., DIPEA) Troubleshoot->AddBase Heat Apply Gentle Heat Troubleshoot->Heat AddCosolvent->IsSoluble AddBase->IsSoluble Heat->IsSoluble

Caption: Decision tree for selecting an appropriate solvent.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-5-fluoropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, halogenated pyridines serve as pivotal structural motifs. Their unique electronic properties and ability to participate in a variety of coupling reactions make them invaluable building blocks for novel therapeutics. Among these, 3-bromo-5-fluoropyridine-2-carboxylic acid and its derivatives are of particular interest due to the combined influence of electron-withdrawing fluorine and bromine substituents on the pyridine ring. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of these compounds, offering a framework for their unambiguous characterization. We will delve into the causal relationships between molecular structure and spectral output, present detailed experimental protocols, and compare NMR with other common analytical techniques.

¹H and ¹³C NMR Spectral Analysis: A Deep Dive

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound and its derivatives, NMR provides a detailed roadmap of the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two distinct aromatic proton signals. The chemical shifts and coupling constants are highly influenced by the electronegativity and spatial arrangement of the fluorine, bromine, and carboxylic acid groups.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.35ddJ(H-F) ≈ 8.5, J(H-H) ≈ 2.5
H-6~8.70dJ(H-F) ≈ 2.5
-COOH~13.5br s-

Note: These are predicted values and may vary slightly in experimental conditions.

Causality Behind the Chemical Shifts and Couplings:

  • H-6 Deshielding: The proton at the 6-position is significantly deshielded (shifted downfield) due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing nature of the carboxylic acid group. It appears as a doublet due to coupling with the fluorine atom at the 5-position.

  • H-4 Chemical Shift and Multiplicity: The proton at the 4-position is also deshielded, though to a lesser extent than H-6. Its signal is split into a doublet of doublets due to coupling with both the fluorine at the 5-position and the proton at the 6-position.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C-2~148.5 (d, J(C-F) ≈ 15 Hz)
C-3~120.0 (d, J(C-F) ≈ 5 Hz)
C-4~140.0 (d, J(C-F) ≈ 20 Hz)
C-5~158.0 (d, J(C-F) ≈ 250 Hz)
C-6~145.0 (d, J(C-F) ≈ 10 Hz)
-COOH~165.0

Note: These are predicted values and may vary slightly in experimental conditions. The doublet multiplicity for the ring carbons is due to coupling with the fluorine atom.

Understanding the ¹³C Chemical Shifts:

  • Fluorine's Influence: The carbon directly attached to the fluorine atom (C-5) exhibits a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹J(C-F)). The other ring carbons also show smaller couplings to the fluorine atom.

  • Substituent Effects: The bromine atom at C-3 causes a moderate downfield shift, while the carboxylic acid group at C-2 also influences the chemical shifts of the adjacent carbons.

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and instrument setup are crucial.

Detailed Step-by-Step Methodology for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good choice for carboxylic acids due to its ability to dissolve polar compounds and its relatively high boiling point.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR Data Acquisition and Analysis.

Comparison with Other Analytical Techniques

While NMR is a cornerstone for structural elucidation, a multi-technique approach often provides a more complete characterization of a compound.

Table 3: Comparison of Analytical Techniques for this compound Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), quantitative analysis.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS, requires higher sample concentrations.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.High sensitivity, can be coupled with chromatographic separation (e.g., GC-MS, LC-MS).[5]Does not provide detailed stereochemical information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-F, C-Br).[6][7]Fast, simple, and inexpensive.Provides limited structural information, complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of mixtures, quantitative analysis.[8]High resolution, widely applicable.Does not provide structural information on its own, requires coupling with other detectors (e.g., MS, UV).

Visualization of Substituent Effects

The electronic effects of the substituents on the pyridine ring are key to understanding the observed NMR spectra.

G cluster_pyridine Substituent Effects on the Pyridine Ring cluster_substituents Substituents Pyridine Pyridine Ring COOH 2-COOH (Electron-withdrawing) COOH->Pyridine Deshields adjacent protons and carbons Br 3-Br (Inductively withdrawing, Resonantly donating) Br->Pyridine Complex electronic effect F 5-F (Strongly Inductively withdrawing, Weakly Resonantly donating) F->Pyridine Strong deshielding of adjacent nuclei

Caption: Substituent Effects on the Pyridine Ring.

Conclusion

The ¹H and ¹³C NMR analysis of this compound and its derivatives provides a wealth of structural information that is indispensable for researchers in medicinal chemistry and materials science. By understanding the interplay of the substituent effects on the pyridine ring, one can confidently assign the observed spectral features and confirm the identity and purity of these important compounds. While other analytical techniques such as mass spectrometry and infrared spectroscopy offer valuable complementary data, NMR remains the gold standard for detailed structural elucidation in solution.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation of 3-bromo-5-fluoropyridine-2-carboxylic acid, a halogenated pyridine derivative of interest in medicinal chemistry and materials science.[1] In the absence of direct, published spectra for this specific molecule, this guide establishes a robust predictive framework by drawing comparisons with the known fragmentation behaviors of structurally related compounds, including pyridine carboxylic acids, aromatic carboxylic acids, and halogenated aromatics.

Introduction to the Analyte: Physicochemical Properties

This compound is a solid with a molecular weight of 220.00 g/mol and a melting point range of 130-133 °C. Its structure, featuring a pyridine ring substituted with a carboxylic acid, a bromine atom, and a fluorine atom, presents a unique case for fragmentation analysis. The interplay of these functional groups is expected to dictate a complex yet predictable fragmentation cascade under mass spectrometric conditions.

PropertyValueSource
Molecular FormulaC₆H₃BrFNO₂--INVALID-LINK--
Molecular Weight220.00 g/mol --INVALID-LINK--
Melting Point130-133 °C--INVALID-LINK--
InChI KeyJNOJGNTXRVBLGR-UHFFFAOYSA-N--INVALID-LINK--

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The following sections detail the primary and secondary fragmentation pathways anticipated for this compound, grounded in established fragmentation mechanisms of analogous compounds.[2]

Initial Fragmentation: The Role of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for initial fragmentation in aromatic carboxylic acids.[3][4][5] For the title compound, two key initial fragmentation events are proposed:

  • α-Cleavage with Loss of a Hydroxyl Radical (•OH): This is a common fragmentation pathway for carboxylic acids, resulting in the formation of an acylium ion.[3][6] The resulting fragment would have a mass-to-charge ratio (m/z) of 203/205, reflecting the isotopic distribution of bromine.

  • Decarboxylation (Loss of CO₂): The expulsion of a neutral carbon dioxide molecule is a characteristic fragmentation of aromatic carboxylic acids, often facilitated by thermal or energetic induction.[7][8] This would yield a radical cation of 3-bromo-5-fluoropyridine at m/z 175/177.

G M [C₆H₃BrFNO₂]⁺˙ m/z 220/222 (Molecular Ion) F1 [C₆H₂BrFNO]⁺ m/z 203/205 M->F1 - •OH F2 [C₅H₃BrFN]⁺˙ m/z 175/177 M->F2 - CO₂

Caption: Primary fragmentation of the molecular ion.

Secondary Fragmentation: Halogen and Pyridine Ring Fissions

Following the initial loss from the carboxylic acid group, the resulting fragment ions are expected to undergo further fragmentation involving the halogen substituents and the pyridine ring itself.

The acylium ion (m/z 203/205) is predicted to lose carbon monoxide (CO), a stable neutral loss, to form the 3-bromo-5-fluoropyridyl cation at m/z 175/177. This ion can then undergo sequential loss of bromine and fluorine.

The radical cation of 3-bromo-5-fluoropyridine (m/z 175/177) is expected to lose a bromine radical (•Br), a fluorine radical (•F), or hydrogen cyanide (HCN) from the pyridine ring. The loss of a bromine radical is generally more favorable than the loss of a fluorine radical due to the weaker C-Br bond.

G cluster_0 From Acylium Ion cluster_1 From Decarboxylated Ion F1 [C₆H₂BrFNO]⁺ m/z 203/205 F2 [C₅H₂BrFN]⁺ m/z 175/177 F1->F2 - CO F3 [C₅H₂FN]⁺ m/z 96 F2->F3 - •Br F4 [C₅H₃BrFN]⁺˙ m/z 175/177 F5 [C₅H₃FN]⁺˙ m/z 96 F4->F5 - •Br F6 [C₄H₂F]⁺ m/z 69 F5->F6 - HCN

Caption: Proposed secondary fragmentation pathways.

Comparison with Structurally Related Compounds

To substantiate the predicted fragmentation patterns, a comparative analysis with known mass spectra of similar compounds is crucial.

  • Pyridine Carboxylic Acids: The NIST WebBook entry for 2-Pyridinecarboxylic acid (Picolinic acid) shows a prominent loss of the carboxylic acid group.[9] This supports the proposed decarboxylation pathway.

  • Halogenated Benzenes: The mass spectra of compounds like 1-bromo-3-fluorobenzene exhibit the loss of halogen atoms as a key fragmentation step.[10][11] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum of this compound.[12]

  • Aromatic Carboxylic Acids: Benzoic acid and its derivatives typically show an initial loss of •OH followed by the loss of CO.[6] This aligns with one of the proposed primary fragmentation routes.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental workflow is recommended for the analysis of this compound.

Caption: General experimental workflow for MS analysis.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to either a Gas Chromatograph (GC) or a direct infusion Electrospray Ionization (ESI) source.

  • GC-MS Parameters (if applicable):

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Ion Source: Electron Ionization (EI) at 70 eV.

  • ESI-MS/MS Parameters (for direct infusion):

    • Ionization Mode: Positive or negative ion mode should be tested to determine the optimal response.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150°C.

    • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe the full fragmentation pathway.

  • Data Acquisition: Acquire data in full scan mode to identify the molecular ion and in product ion scan (MS/MS) mode by selecting the molecular ion as the precursor to elucidate the fragmentation pathways.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak (with its characteristic bromine isotopic pattern) and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a multi-step process initiated by the fragmentation of the carboxylic acid group, followed by the sequential loss of halogen atoms and cleavage of the pyridine ring. By leveraging a comparative approach with structurally similar molecules, this guide provides a robust framework for the identification and structural confirmation of this and other novel halogenated pyridine derivatives. The outlined experimental protocol offers a clear path for the empirical validation of these predictions, underscoring the power of mass spectrometry in modern chemical analysis.

References

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The carboxylic acid moiety is a cornerstone of medicinal chemistry. As a privileged functional group, its ability to engage in potent hydrogen bonding and electrostatic interactions makes it a frequent component of pharmacophores designed to bind a vast array of biological targets.[1] However, this functional group is a double-edged sword. Its inherent acidity and polarity, while beneficial for target binding and aqueous solubility, often lead to significant liabilities in drug development, including poor permeability across biological membranes, rapid metabolism leading to the formation of reactive acyl glucuronide metabolites, and potential idiosyncratic toxicity.[2][3][4]

Consequently, the strategic replacement of a carboxylic acid with a suitable bioisostere is a critical and routine strategy in lead optimization.[5][6] Bioisosteres are functional groups that possess similar physicochemical and spatial characteristics, allowing them to produce broadly similar biological effects.[6][7] The goal is not simply to find a mimic, but to intelligently modulate the molecule's properties to enhance its drug-like characteristics—improving potency, refining selectivity, increasing metabolic stability, and ultimately, enhancing oral bioavailability.[8]

This guide provides a comparative analysis of the most common carboxylic acid bioisosteres, grounded in experimental data. We will explore the causal relationships between structure and physicochemical properties, offering field-proven insights into making rational design choices and providing the experimental frameworks to validate them. The success of any isosteric replacement is highly context-dependent; therefore, a systematic evaluation is paramount.[3][9]

The Rationale for Replacement: A Fundamental Workflow

The decision to replace a carboxylic acid is driven by the need to overcome specific, identifiable liabilities. The fundamental logic follows a workflow aimed at improving the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate while retaining or improving its on-target activity.

G cluster_0 Problem Identification cluster_1 Strategic Solution cluster_2 Validation & Optimization A Lead Compound (Carboxylic Acid) B ADME Liabilities - Poor Permeability - Metabolic Instability (Acyl Glucuronidation) - High Plasma Protein Binding - Potential Toxicity A->B Exhibits C Bioisosteric Replacement Strategy B->C Requires D Selection of Isosteres (e.g., Tetrazole, Acyl Sulfonamide) Based on pKa, logD, Geometry C->D Initiates E In Vitro Profiling (Permeability, Stability, Potency) D->E Leads to F Optimized Candidate E->F Identifies

Caption: A typical workflow for addressing carboxylic acid liabilities.

Comparative Analysis of Key Bioisosteres

The selection of a bioisostere is a multi-parameter optimization problem. Key physicochemical properties such as acidity (pKa), lipophilicity (logD), permeability, and molecular geometry must be carefully considered in the context of the specific biological target and desired pharmacokinetic profile.[10] While numerous surrogates exist, this guide will focus on the most prevalent and well-characterized examples.

Visualizing the Alternatives

At a glance, the structural diversity of common bioisosteres highlights the different ways chemists can mimic the essential features of the carboxylate group.

Caption: Structural comparison of a carboxylic acid and its bioisosteres.

Quantitative Physicochemical Data

To facilitate rational selection, the following table summarizes experimentally determined properties for a series of bioisosteres built upon an identical phenylpropionic acid scaffold. This approach isolates the contribution of the acidic headgroup to the overall molecular properties.[10][11]

BioisostereStructureExperimental pKaExperimental logD (pH 7.4)PAMPA Permeability (logPapp)Key Considerations
Carboxylic Acid R-COOH4.64-0.49-5.79Baseline. Prone to metabolic glucuronidation; often poor passive permeability.[5][10]
Tetrazole R-CNNNN-H4.76-0.48-6.53Acidity is very similar to COOH. More lipophilic but can be less permeable due to high desolvation energy.[6][11] Metabolically more stable.[9][12]
Acylsulfonamide R-CONHSO₂R'~5.2-6.50.46-5.73Less acidic than COOH. Significantly more lipophilic and permeable. A good choice for improving membrane transit.[13][14]
Hydroxamic Acid R-CONHOH8.810.71-5.92Weakly acidic; mostly neutral at pH 7.4. Can chelate metals. Often metabolically labile (hydrolysis) and may carry toxicity risks.[7][9]
3-Hydroxyisoxazole R-(C₃H₂NO)-OH4.45-0.22-6.04Planar isostere with pKa similar to COOH. Often used in neuroscience programs to mimic glutamate.[9]
Sulfonic Acid R-SO₃H<2-1.54<-7.0Very strong acid; highly polar. Generally leads to very low permeability.[9]
Acylurea R-CONHCONH₂8.280.78-5.73Weakly acidic. Can improve permeability compared to the parent carboxylic acid.[10]

Data synthesized from Ballatore C, et al. J Med Chem. 2016.[10]

In-Depth Case Studies

1. Tetrazole: The Losartan Story The development of Losartan, an angiotensin II receptor antagonist, is a classic example of the successful application of a tetrazole bioisostere.[9] The initial leads containing a carboxylic acid showed potent in vitro activity but suffered from poor oral bioavailability.[9] Replacing the carboxylic acid with a tetrazole ring maintained the necessary acidic pKa for receptor binding while increasing lipophilicity. This key change resulted in Losartan (Cozaar®), which was found to be highly effective after oral administration, a success attributed to improved ADME properties.[9] The tetrazole moiety in Losartan is also less susceptible to the problematic metabolic glucuronidation that can affect carboxylic acids.[9]

2. Acylsulfonamide: Improving Potency and Permeability in CXCR2 Antagonists In a search for antagonists of the CXCR2 receptor, researchers replaced a key carboxylic acid with a series of bioisosteres, including acylsulfonamides.[13] This substitution was highly successful, leading to compounds with not only improved potency but also excellent pharmacokinetic profiles. The acylsulfonamide-containing analogue demonstrated high oral bioavailability and was active in an in vivo model of lung injury, showcasing how this bioisostere can simultaneously satisfy pharmacodynamic and pharmacokinetic requirements.[13]

Experimental Protocols for Comparative Evaluation

To ensure a data-driven approach to bioisostere selection, a suite of standardized in vitro assays must be employed. The following protocols represent a self-validating system, where internal controls and rigorous methodology ensure the trustworthiness of the generated data.

Protocol 1: Determination of Lipophilicity (logD₇.₄)

Causality: Lipophilicity is a master variable in drug design, influencing solubility, permeability, metabolic clearance, and plasma protein binding. Measuring the distribution coefficient at physiological pH (logD₇.₄) is more relevant than logP for ionizable molecules like carboxylic acids and their bioisosteres, as it accounts for both the neutral and ionized species. The shake-flask method, while low-throughput, remains the gold standard for accuracy.[15]

Methodology: Shake-Flask Method

  • Preparation: Prepare a phosphate buffer solution at pH 7.4 and select a high-purity, water-immiscible organic solvent (typically n-octanol). Pre-saturate the buffer with n-octanol and the n-octanol with buffer by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Compound Preparation: Prepare a stock solution of the test compound (parent acid or isostere) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning:

    • Add a small volume of the compound stock solution to a vial containing a known volume of pre-saturated buffer (e.g., 1 mL). The final DMSO concentration should be ≤1%.

    • Add an equal volume of pre-saturated n-octanol (1 mL).

    • Cap the vial tightly and shake vigorously on a mechanical shaker for 1-3 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g) for 15-30 minutes to achieve complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

  • Controls: Run a set of standard compounds with known logD values (e.g., propranolol, caffeine) to validate the assay performance.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Passive diffusion is a primary mechanism for drug absorption. The PAMPA assay provides a high-throughput, non-cell-based method to specifically measure this property, isolating it from confounding factors like active transport or metabolism.[11][15] It is an essential tool for assessing whether a bioisosteric replacement has successfully improved a compound's ability to cross biological membranes.

Methodology: PAMPA

  • Artificial Membrane Preparation: Prepare a 1-2% (w/v) solution of a lipid mixture (e.g., lecithin in dodecane).

  • Plate Preparation:

    • Donor Plate (96-well filter plate): Add 5 µL of the lipid solution to each well's filter membrane (PVDF, pore size 0.45 µm) and allow it to impregnate for 5 minutes. Prepare the test compounds at a final concentration (e.g., 100 µM) in a buffer solution at a relevant pH (e.g., pH 5.0 for apical absorption, pH 7.4 for basolateral). Add 150-200 µL of the compound solution to each well of the donor plate.

    • Acceptor Plate (96-well PTFE plate): Fill each well with 300 µL of a buffer solution at pH 7.4.

  • Assay Assembly: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking to prevent the formation of an unstirred water layer.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor (Cdonor) and acceptor (Cacceptor) wells using LC-MS/MS. Also, measure the initial concentration (C₀) from a reference plate prepared at T=0.

  • Calculation: Calculate the effective permeability coefficient (Pe) using the formula: Pe = - [ Vd * Va / ( (Vd + Va) * Area * Time ) ] * ln( 1 - ( (Vd + Va) * Cacceptor ) / ( Vd * C₀ ) ) Where Vd and Va are the volumes in the donor and acceptor wells, respectively.

  • Controls: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds in each run to define the dynamic range and validate the assay.

Conclusion

The bioisosteric replacement of carboxylic acids is a nuanced yet powerful strategy in drug discovery. It is not merely about swapping one acidic group for another but involves a deep understanding of how subtle changes in pKa, lipophilicity, and geometry can profoundly impact a molecule's interaction with its target and its journey through the body.[6][9] Tetrazoles offer metabolic stability and similar acidity, while acylsulfonamides can provide a significant boost in lipophilicity and permeability.[9][13] The choice is never universal and must be guided by the specific challenges of a given project.[3]

By combining rational design principles with rigorous, quantitative experimental validation as outlined in this guide, researchers can effectively navigate the trade-offs inherent in this process. This data-driven approach allows for the transformation of promising but flawed lead compounds into optimized drug candidates with a higher probability of clinical success.

References

A Senior Application Scientist's Guide to 3-Bromo-5-fluoropyridine-2-carboxylic acid: A Superior Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. Pyridine carboxylic acids are a cornerstone of pharmaceutical development, forming the backbone of countless therapeutic agents.[1][2] This guide provides an in-depth comparison of 3-Bromo-5-fluoropyridine-2-carboxylic acid against similar scaffolds, highlighting its distinct advantages, supported by experimental insights.

The Strategic Advantage: A Unique Constellation of Functional Groups

The superior utility of this compound arises from the specific arrangement of its three key functional groups: a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 5-position. This unique substitution pattern offers a triad of chemical reactivity and property modulation that is difficult to achieve with other building blocks.

  • Carboxylic Acid (C2): The primary vector for molecular elaboration, ideal for amide bond formation, esterification, or conversion to other functional groups. Its proximity to the pyridine nitrogen influences its acidity and reactivity.

  • Bromine (C3): A versatile synthetic handle, perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3][4] This allows for the precise and efficient introduction of aryl, heteroaryl, or alkyl groups.

  • Fluorine (C5): A strategic element for fine-tuning physicochemical properties. The strong electron-withdrawing nature of fluorine can significantly impact the pKa of the pyridine ring, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity through favorable electrostatic interactions.[5][6][7][8][9]

Caption: Key functional groups and their synthetic utility.

Comparative Advantage in Synthesis: Orthogonal Reactivity

A primary advantage of this compound is the orthogonal reactivity of its functional groups. The C-Br bond is readily activated by palladium catalysts for cross-coupling, while the carboxylic acid remains available for subsequent amide coupling. This allows for a streamlined, modular approach to complex molecules.

Consider a common alternative, a di-brominated pyridine. While offering two points for cross-coupling, it presents challenges in achieving selective mono-functionalization, often leading to mixtures of products and lower yields of the desired compound. This compound circumvents this issue entirely.

Table 1: Comparison of Synthetic Efficiency

Building BlockKey TransformationTypical OutcomeComplexity
This compound 1. Suzuki Coupling (at C3-Br)2. Amide Coupling (at C2-COOH)High yield of single, desired productLow (Sequential, high control)
3,5-Dibromopyridine-2-carboxylic acid 1. Selective Suzuki Coupling2. Amide CouplingMixture of mono- and di-coupled productsHigh (Requires careful optimization)
5-Fluoropyridine-2-carboxylic acid C-H Activation/CouplingRequires harsh conditions, poor regioselectivityHigh (Less predictable)

Enhancing Pharmacokinetic Properties: The Role of Fluorine

In drug development, the incorporation of fluorine is a well-established strategy to enhance a molecule's metabolic stability and bioavailability.[5][6][7][8] The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage. By placing fluorine at the 5-position, a common site for metabolic oxidation on the pyridine ring is effectively blocked.

Compared to its non-fluorinated analog, 3-Bromopyridine-2-carboxylic acid, the 5-fluoro substituent provides a crucial advantage for developing drug candidates with longer half-lives and improved pharmacokinetic profiles.[6]

Table 2: Physicochemical Property Comparison

CompoundMolecular WeightLogP (Calculated)pKa (Calculated)Key Advantage
This compound 220.0 g/mol 1.61.8Enhanced metabolic stability, modulated basicity
3-Bromopyridine-2-carboxylic acid 202.0 g/mol 1.42.1Simpler structure
3-Bromo-5-chloropyridine-2-carboxylic acid 236.5 g/mol 1.91.9Different steric/electronic profile

Data is estimated and for comparative purposes.

Experimental Protocol: A Self-Validating Workflow

To illustrate the practical application and synthetic utility, we present a robust, two-step protocol for the synthesis of a bi-aryl pyridine amide derivative. This workflow demonstrates the seamless orthogonality of the building block's functional groups.

Experimental_Workflow start Start: 3-Bromo-5-fluoropyridine- 2-carboxylic acid suzuki Step 1: Suzuki-Miyaura Coupling start->suzuki intermediate Intermediate: 3-Aryl-5-fluoropyridine- 2-carboxylic acid suzuki->intermediate amide Step 2: Amide Coupling intermediate->amide product Final Product: N-Alkyl-3-aryl-5-fluoro- pyridine-2-carboxamide amide->product

Caption: Sequential Suzuki and Amide Coupling Workflow.

Step 1: Suzuki-Miyaura Cross-Coupling

This step functionalizes the C3-Br bond, attaching an aryl group.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

    • Causality: K₃PO₄ is a moderately strong base, effective for the Suzuki coupling of heteroaryl halides without promoting unwanted side reactions like ester hydrolysis.[3]

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and Water.

    • Causality: This solvent system effectively dissolves both the organic starting materials and the inorganic base, facilitating the reaction.[3]

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

    • Causality: Pd(PPh₃)₄ is a robust, pre-activated Pd(0) catalyst suitable for a wide range of Suzuki couplings, including those with electron-deficient pyridines.[4]

  • Reaction: Heat the mixture to 90-95 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the 3-aryl-5-fluoropyridine-2-carboxylic acid intermediate.

Step 2: Amide Bond Formation

This step utilizes the carboxylic acid at C2.

Methodology:

  • Activation: Dissolve the intermediate from Step 1 (1.0 equiv.) in anhydrous Dichloromethane (DCM). Add HATU (1.1 equiv.) and Diisopropylethylamine (DIPEA, 2.0 equiv.). Stir for 15 minutes at room temperature.

    • Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the activated mixture.

  • Reaction: Stir at room temperature for 4-6 hours until the reaction is complete (monitored by LC-MS).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the final N-Alkyl-3-aryl-5-fluoropyridine-2-carboxamide.

Conclusion

This compound is a superior building block for the synthesis of complex, high-value molecules. Its strategic combination of a versatile cross-coupling handle, a primary point for chain extension, and a key pharmacokinetic modulator provides a distinct advantage over simpler or alternatively substituted pyridine derivatives. The orthogonal reactivity of its functional groups enables streamlined, efficient, and predictable synthetic routes, making it an invaluable tool for researchers, scientists, and drug development professionals aiming to accelerate their discovery pipelines.

References

A Senior Application Scientist's Guide to Biological Activity Screening of Compounds from 3-Bromo-5-fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold

In modern drug discovery, the selection of a core chemical scaffold is a decision of paramount strategic importance. The scaffold dictates the three-dimensional arrangement of functional groups, influencing target engagement, selectivity, and pharmacokinetic properties. The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold, forming the core of numerous approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive starting point for medicinal chemistry campaigns.[1]

This guide focuses on a particularly versatile building block: 3-Bromo-5-fluoropyridine-2-carboxylic acid . The strategic placement of its functional groups—a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating physicochemical properties—makes it an exceptional starting material for generating diverse compound libraries.[2] We will explore the systematic screening of these derivatives for anticancer and antimicrobial activities, providing a comparative framework, detailed experimental protocols, and insights into structure-activity relationships (SAR).

Synthetic Strategy: From a Single Scaffold to a Diverse Library

The power of this compound lies in its orthogonal chemical handles, allowing for systematic library synthesis. Two primary vectors for diversification are the carboxylic acid and the bromo group.

  • Amide and Ester Formation: The carboxylic acid group is readily converted into a wide array of amides or esters. Amide coupling with a diverse panel of primary or secondary amines is a robust and high-throughput method to explore chemical space and modulate properties like cell permeability and target interactions.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom serves as a handle for powerful C-C and C-N bond-forming reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position, dramatically altering the molecule's shape and electronic profile.

The combination of these reactions allows for the creation of a large, three-dimensional library of novel compounds from a single, commercially available starting material.

Part 1: Anticancer Activity Screening Cascade

The search for novel anticancer agents is a primary focus of drug discovery. Pyridine derivatives have shown promise as inhibitors of key oncogenic pathways, including kinase signaling cascades.[1][3] A typical screening cascade is designed to efficiently identify potent and selective compounds.

Workflow for Anticancer Screening

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Lead Optimization A Synthesized Compound Library (from this compound) B Single-Dose Cytotoxicity Assay (e.g., 10 µM on HepG2, HeLa) A->B Test C Identify 'Hits' (e.g., >50% growth inhibition) B->C Analyze Data D Dose-Response Analysis (8-point curve) C->D E Calculate IC50 Values D->E F Selectivity Profiling (vs. Normal Cell Line, e.g., LLC-MK2) E->F Prioritize Potent Hits G Mechanism of Action Studies (e.g., Kinase Inhibition Assay) F->G H Lead Candidate G->H G cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Lead Optimization A Synthesized Compound Library B Broth Microdilution Assay (vs. Gram+, Gram-, Fungi) A->B Test at high concentration C Determine Minimum Inhibitory Concentration (MIC) B->C Identify Active Compounds D Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) C->D E Assess Spectrum of Activity D->E Prioritize Cidal Hits F Evaluate Resistance Potential E->F G Lead Candidate F->G

References

A Comparative Guide to the Synthetic Validation of 3-Bromo-5-fluoropyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, halogenated pyridine scaffolds are indispensable building blocks. Their unique electronic properties and metabolic stability make them privileged structures in the design of novel therapeutics. Among these, 3-Bromo-5-fluoropyridine-2-carboxylic acid and its analogs are of significant interest, serving as key intermediates in the synthesis of a range of biologically active molecules, including allosteric adenosine A₂A receptor modulators for potential insomnia treatments.[1] This guide provides a comparative analysis of potential synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental nuances involved in its preparation.

Strategic Approaches to the Synthesis of this compound

The synthesis of a polysubstituted pyridine ring like this compound presents a significant regiochemical challenge. The substituents—a bromine atom, a fluorine atom, and a carboxylic acid group—must be installed in a specific spatial arrangement. This guide will explore and compare two primary strategic approaches: a classical pathway leveraging the Sandmeyer reaction and a modern approach utilizing Zincke imine intermediates for selective halogenation.

Route 1: The Classical Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[2][3] This multi-step approach offers a logical, albeit potentially lengthy, route to the target molecule.

Proposed Synthetic Scheme:

Sandmeyer_Route A 2-Amino-5-fluoropyridine B 2-Amino-5-fluoropyridine-3-carboxylic acid A->B Carboxylation (e.g., Ortho-lithiation) C This compound B->C Sandmeyer Reaction (Diazotization then Bromination)

Caption: Proposed synthetic pathway via the Sandmeyer reaction.

Step-by-Step Protocol and Mechanistic Insights:

Step 1: Carboxylation of 2-Amino-5-fluoropyridine

The introduction of the carboxylic acid group at the 2-position is the initial challenge. A plausible method is directed ortho-lithiation, where the amino group directs a strong base to deprotonate the adjacent C2 position, followed by quenching with carbon dioxide.

  • Protocol:

    • Dissolve 2-Amino-5-fluoropyridine in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

    • Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The amino group directs the lithiation to the C2 position.

    • After stirring for a sufficient time to ensure complete lithiation, quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.

    • Allow the reaction to warm to room temperature and then work up with an aqueous acid to protonate the carboxylate, yielding 2-Amino-5-fluoropyridine-3-carboxylic acid.

  • Causality: The choice of a strong, non-nucleophilic base at low temperature is crucial to prevent side reactions and ensure regioselective deprotonation. The amino group acts as a directed metalation group, making the ortho proton the most acidic.

Step 2: Sandmeyer Bromination

With the amino and carboxylic acid groups in place, the Sandmeyer reaction can be employed to replace the amino group with a bromine atom.

  • Protocol:

    • Suspend 2-Amino-5-fluoropyridine-3-carboxylic acid in an aqueous acidic solution (e.g., HBr).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium intermediate.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, the reaction may be gently warmed to ensure complete conversion.

    • The product, this compound, can then be isolated by extraction and purified by recrystallization or chromatography.

  • Mechanistic Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. Copper(I) catalyzes the decomposition of the diazonium salt to an aryl radical, which then abstracts a bromine atom from a copper(II) bromide species.[2]

Evaluation of the Sandmeyer Route:
Parameter Assessment Supporting Data/Rationale
Feasibility HighEach step utilizes well-established and reliable reactions in organic synthesis.
Yield ModerateMulti-step syntheses often have cumulative yield losses. Sandmeyer reactions can have variable yields depending on the substrate.
Scalability ModerateThe handling of diazonium salts on a large scale requires strict temperature control and safety precautions.
Purity Good to ExcellentPurification at each step can lead to a high-purity final product.
Cost-Effectiveness ModerateThe starting materials and reagents are generally commercially available and not prohibitively expensive.

Route 2: The Modern Approach via Zincke Imine Intermediates

A more contemporary strategy for the 3-selective halogenation of pyridines involves the use of Zincke imine intermediates. This method offers a potentially more direct and regioselective approach to introducing the bromine atom at the desired position.

Proposed Synthetic Scheme:

Zincke_Route A 5-Fluoropyridine-2-carboxylic acid B Zincke Imine Intermediate A->B Ring Opening (e.g., with N-aryl-2,4-dinitroaniline) C This compound B->C Bromination & Ring Closing (NBS, then NH₄OAc)

Caption: Proposed synthetic pathway via a Zincke imine intermediate.

Step-by-Step Protocol and Mechanistic Insights:

Step 1: Formation of the Zincke Imine Intermediate

The key to this route is the temporary dearomatization of the pyridine ring to form a reactive Zincke imine.

  • Protocol:

    • Activate the starting material, 5-Fluoropyridine-2-carboxylic acid (or its ester derivative to avoid side reactions with the acidic proton), with a suitable activating agent such as 2,4-dinitrochlorobenzene.

    • React the activated pyridine with a primary amine (e.g., aniline) to open the ring and form the corresponding Zincke imine. This reaction is typically carried out in a suitable solvent at elevated temperatures.

  • Causality: The electron-withdrawing nature of the activating group on the pyridine nitrogen makes the ring susceptible to nucleophilic attack by the amine, leading to ring opening.

Step 2: Regioselective Bromination and Ring Closing

The acyclic Zincke imine intermediate can then be selectively brominated at the 3-position.

  • Protocol:

    • Treat the Zincke imine intermediate with a brominating agent such as N-bromosuccinimide (NBS). The electron-rich nature of the diene system in the Zincke imine directs the electrophilic attack of bromine to the 3-position.

    • Following bromination, induce ring closure by heating with a source of ammonia, such as ammonium acetate (NH₄OAc). This reforms the pyridine ring, now with the desired 3-bromo substituent.

    • If an ester was used, a final hydrolysis step would be required to yield the target carboxylic acid.

  • Mechanistic Insight: The Zincke imine acts as an electron-rich diene, making it susceptible to electrophilic attack. The subsequent ring-closing is a condensation reaction that regenerates the aromatic pyridine ring.

Evaluation of the Zincke Imine Route:
Parameter Assessment Supporting Data/Rationale
Feasibility Moderate to HighWhile a modern technique, the reactions are becoming increasingly common and well-documented for various pyridine systems.
Yield Potentially HighThis route could be more convergent and potentially offer higher overall yields compared to a lengthy multi-step synthesis.
Scalability ModerateThe stability and handling of the Zincke imine intermediate on a large scale may require careful optimization.
Purity GoodThe high regioselectivity of the bromination step can lead to a cleaner product profile, simplifying purification.
Cost-Effectiveness ModerateThe reagents for Zincke chemistry are generally more specialized and may be more expensive than those for the classical Sandmeyer route.

Comparative Analysis and Conclusion

Synthetic Route Advantages Disadvantages Ideal Application
Sandmeyer Reaction - Utilizes well-understood, classical reactions.- Starting materials are readily available.- Predictable outcomes for a wide range of substrates.- Multi-step process with potential for lower overall yield.- Handling of unstable diazonium salts requires care.- May require protection/deprotection of the carboxylic acid group.For laboratories with established expertise in classical aromatic chemistry and when a robust, albeit longer, route is preferred.
Zincke Imine Intermediate - High regioselectivity for 3-bromination.- Potentially shorter and more convergent.- Milder reaction conditions for the bromination step.- A more modern technique that may require more optimization.- Zincke imine intermediates can be unstable.- Reagents may be more expensive.For research and development settings where access to modern synthetic methods is available and high regioselectivity is a primary concern.

Both the classical Sandmeyer approach and the modern Zincke imine strategy present viable, albeit distinct, pathways for the synthesis of this compound. The choice of route will ultimately depend on the specific constraints and priorities of the research team, including available expertise, cost considerations, and the desired scale of the synthesis. The Sandmeyer route offers a reliable and well-trodden path, while the Zincke imine approach represents a more elegant and potentially more efficient modern alternative. Further experimental validation would be necessary to definitively determine the optimal route for a given application.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and professionals in drug development handle a vast array of chemical compounds daily. Among these, halogenated pyridines such as 3-Bromo-5-fluoropyridine-2-carboxylic acid are valuable reagents. However, their safe handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as an eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE) is the first line of defense against accidental exposure.

Essential PPE includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: If handling the solid in a way that could generate dust, or if working with solutions, a respirator may be necessary.[3]

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Managing Spills: A Step-by-Step Protocol

Accidental spills require immediate and appropriate action to mitigate risks. The following protocol outlines the necessary steps for cleaning up a small spill of this compound.

Spill Management Protocol:

  • Evacuate and Ventilate: Ensure the immediate area of the spill is clear of all personnel. If not already working in a fume hood, increase ventilation to the area.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels to absorb the spill.

  • Collect the Waste: Place the contained material into a clearly labeled, sealable, and compatible waste container.[5]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated gloves and absorbent, must be placed in the hazardous waste container.

Disposal of Unused or Waste this compound

The disposal of bulk quantities of this compound must adhere to local, state, and federal regulations for hazardous waste.[6] Never dispose of this chemical down the drain or in regular trash.[4]

Recommended Disposal Pathways:

The primary recommended method for the disposal of halogenated organic compounds is incineration . This should be carried out in a licensed hazardous waste disposal facility equipped with appropriate scrubbers to neutralize the acidic and toxic gases produced during combustion.

Causality Behind Incineration:

Halogenated compounds like this compound can produce hazardous decomposition products upon heating, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[7][8][9]

  • Nitrogen oxides (NOx)[7][8][9]

  • Hydrogen fluoride (HF)[7][8][9]

  • Hydrogen bromide (HBr)[8][9]

A licensed incineration facility is equipped to handle these toxic byproducts safely. For halogenated pyridines, federal regulations may also specify chemical destruction and carbon adsorption as acceptable disposal methods.[10]

Operational Disposal Plan:

  • Segregation and Labeling: Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][11][12]

  • Engage a Licensed Waste Disposal Vendor: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

Data Summary and Visualization

To facilitate quick reference, the following table summarizes key information for this compound.

PropertyValueSource
CAS Number 1189513-55-0[1][13]
Molecular Formula C6H3BrFNO2[1][13]
Molecular Weight 220.00 g/mol [1][13]
Physical State Solid[1][2]
Melting Point 130-133 °C[1][2]
Hazard Classifications Eye Irritant[1][2]

The decision-making process for the disposal of this compound can be visualized as follows:

DisposalWorkflow cluster_assessment Initial Assessment cluster_spill Spill Management cluster_bulk Bulk Waste Disposal cluster_final Final Disposal start Identify Waste: 3-Bromo-5-fluoropyridine- 2-carboxylic acid is_spill Is it a spill? start->is_spill contain Contain Spill with Inert Absorbent is_spill->contain Yes collect_bulk Collect in Designated Hazardous Waste Container is_spill->collect_bulk No collect Collect in Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate contact_ehs Contact EHS/Licensed Waste Vendor decontaminate->contact_ehs store Store Safely (Cool, Dry, Ventilated) collect_bulk->store store->contact_ehs incineration Licensed Incineration contact_ehs->incineration

Disposal decision workflow for this compound.

By adhering to these procedures, researchers and drug development professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-fluoropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-fluoropyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.